Product packaging for N-Fmoc-4-Br-D-tryptophan(Cat. No.:)

N-Fmoc-4-Br-D-tryptophan

Cat. No.: B15496383
M. Wt: 505.4 g/mol
InChI Key: OUMZDLOCSOPQHB-HSZRJFAPSA-N
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Description

N-Fmoc-4-Br-D-Tryptophan is a protected, halogenated D-amino acid essential in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a base-labile protecting group for the amine moiety, allowing for orthogonal synthesis strategies . The bromine atom at the 4-position of the indole ring introduces a unique halogen handle for further functionalization and can significantly alter the electronic properties and steric profile of the tryptophan side chain. This modification is valuable for creating peptide analogs with enhanced binding affinity, altered selectivity, or improved metabolic stability. D-amino acids, like this derivative, are particularly useful in pharmaceutical research for constructing stable peptides resistant to enzymatic degradation. This compound is a crucial building block for researching novel bioactive peptides, enzyme inhibitors, and other complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21BrN2O4 B15496383 N-Fmoc-4-Br-D-tryptophan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H21BrN2O4

Molecular Weight

505.4 g/mol

IUPAC Name

(2R)-3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1

InChI Key

OUMZDLOCSOPQHB-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C(=CC=C5)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of N-Fmoc-4-bromo-D-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Fmoc-4-bromo-D-tryptophan, an important building block in peptide synthesis and drug discovery. The introduction of a bromine atom at the 4-position of the indole ring of D-tryptophan offers a versatile handle for further chemical modifications, making it a valuable component for creating novel peptides and peptidomimetics with unique biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of N-Fmoc-4-bromo-D-tryptophan is presented in the table below.

PropertyValue
Chemical Formula C₂₆H₂₁BrN₂O₄
Molecular Weight 505.36 g/mol
Appearance White to off-white solid
Stereochemistry D-configuration
Functional Groups Fmoc-protected amine, Carboxylic acid, Bromoindole
CAS Number 3012560-60-7

Synthesis Workflow

The synthesis of N-Fmoc-4-bromo-D-tryptophan is a two-step process. The first step involves the synthesis of the precursor, 4-bromo-D-tryptophan, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Synthesis_Workflow Start Starting Materials: 4-Bromoindole and Serine derivative Step1 Synthesis of 4-bromo-D-tryptophan Start->Step1 Intermediate 4-bromo-D-tryptophan Step1->Intermediate Step2 Fmoc Protection Intermediate->Step2 Product N-Fmoc-4-bromo-D-tryptophan Step2->Product

Caption: Overall synthesis workflow for N-Fmoc-4-bromo-D-tryptophan.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of N-Fmoc-4-bromo-D-tryptophan.

Synthesis of 4-bromo-D-tryptophan

The enantioselective synthesis of 4-bromo-D-tryptophan can be achieved through various methods, including enzymatic resolutions or asymmetric synthesis from 4-bromoindole and a chiral serine-derived electrophile. A representative chemical synthesis approach is outlined below.

Materials:

  • 4-Bromoindole

  • N-Boc-D-serine methyl ester

  • Trifluoroacetic acid (TFA)

  • Triethylsilane

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Electrophile: N-Boc-D-serine methyl ester is converted to a suitable electrophile, such as a β-lactone or an epoxide, using standard organic synthesis procedures.

  • Friedel-Crafts Alkylation: 4-Bromoindole (1.0 eq) is dissolved in an anhydrous solvent like DCM under an inert atmosphere. The chiral electrophile (1.2 eq) is added, followed by a Lewis acid catalyst (e.g., BF₃·OEt₂ or Sc(OTf)₃) at a low temperature (e.g., -78 °C).

  • Reaction Monitoring: The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Deprotection: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The resulting crude product is then treated with a solution of TFA in DCM (e.g., 1:1 v/v) in the presence of a scavenger like triethylsilane to remove the Boc protecting group.

  • Purification: The crude 4-bromo-D-tryptophan is purified by flash column chromatography on silica gel to afford the desired product.

N-Fmoc Protection of 4-bromo-D-tryptophan

The protection of the α-amino group of 4-bromo-D-tryptophan is achieved using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Materials:

  • 4-bromo-D-tryptophan

  • Fmoc-OSu (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane or Acetonitrile

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolution: 4-bromo-D-tryptophan (1.0 eq) is dissolved in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: The solution is cooled in an ice bath, and Fmoc-OSu (1.1 eq) is added portion-wise while stirring.

  • Reaction: The reaction mixture is stirred overnight at room temperature.

  • Work-up: The reaction mixture is diluted with water and washed with ethyl acetate to remove any unreacted Fmoc-OSu. The aqueous layer is then acidified to pH 2-3 with 1 M HCl.

  • Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Fmoc-4-bromo-D-tryptophan. The product can be further purified by recrystallization or silica gel chromatography if necessary.

Characterization

A logical workflow for the characterization of the synthesized N-Fmoc-4-bromo-D-tryptophan is depicted below.

Characterization_Workflow cluster_Verification Product Synthesized N-Fmoc-4-bromo-D-tryptophan Purity Purity Assessment (HPLC) Product->Purity Structure Structural Elucidation Product->Structure Final Verified Product Purity->Final NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR MS Mass Spectrometry (ESI-MS or MALDI-TOF) Structure->MS NMR->Final MS->Final

Caption: Logical workflow for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized N-Fmoc-4-bromo-D-tryptophan.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Purity >95%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product. The expected chemical shifts will be influenced by the bromo-indole and Fmoc moieties.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0s1HIndole N-H
~7.9 - 7.2m11HAromatic protons (Fmoc and Indole)
~4.3 - 4.1m3HFmoc CH and CH₂
~4.0m1Hα-CH
~3.2 - 3.0m2Hβ-CH₂

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (ppm)Assignment
~173Carbonyl (Carboxylic acid)
~156Carbonyl (Fmoc)
~144, 141Quaternary aromatic carbons (Fmoc)
~136Quaternary aromatic carbon (Indole)
~128 - 120Aromatic carbons (Fmoc and Indole)
~112Quaternary aromatic carbon (C-Br)
~110Aromatic carbon (Indole)
~66Fmoc CH₂
~55α-CH
~47Fmoc CH
~28β-CH₂
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

TechniqueExpected m/z
ESI-MS[M-H]⁻ at ~504.06, [M+H]⁺ at ~506.07
HRMSCalculated for C₂₆H₂₁BrN₂O₄ [M+H]⁺: 505.0761, Found: 505.07xx

This technical guide provides a foundational understanding of the synthesis and characterization of N-Fmoc-4-bromo-D-tryptophan. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

spectroscopic data (NMR, MS) of N-Fmoc-4-Br-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Spectroscopic and Synthetic Aspects of N-Fmoc-4-Br-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic properties and synthesis of N-(9-Fluorenylmethoxycarbonyl)-4-bromo-D-tryptophan, a key building block in peptide synthesis and drug discovery. Due to the limited availability of experimental data, this guide presents predicted spectroscopic values based on analogous compounds and established principles, alongside a comprehensive experimental protocol for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on known spectral data for N-Fmoc-L-tryptophan and the expected influence of the bromine substituent on the indole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityAssignment
~11.1sIndole N-H
~7.90dFmoc H4, H5
~7.75dFmoc H1, H8
~7.65dH-7
~7.45tFmoc H2, H7
~7.35tFmoc H3, H6
~7.30dH-5
~7.20sH-2
~7.10ddH-6
~4.30mα-CH
~4.25mFmoc CH₂
~4.20tFmoc CH
~3.20mβ-CH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~173.5C=O (acid)
~156.0C=O (Fmoc)
~143.8Fmoc C4a, C4b
~140.7Fmoc C8a, C9a
~137.0C-7a
~127.8Fmoc C2, C7
~127.2Fmoc C3, C6
~125.5C-3a
~125.3Fmoc C1, C8
~124.0C-2
~122.5C-6
~120.8C-5
~120.1Fmoc C4, C5
~114.0C-4 (C-Br)
~111.5C-7
~109.5C-3
~65.7Fmoc CH₂
~55.0α-CH
~46.7Fmoc CH
~27.5β-CH₂
Table 3: Predicted Mass Spectrometry Data (ESI+)
m/z (amu)Assignment
505.06/507.06[M+H]⁺ (Isotopic pattern for Br)
459.05/461.05[M-COOH+H]⁺ (Decarboxylation)
283.00/285.00[M-Fmoc+H]⁺
223.00[Fmoc-CH₂]⁺
179.00[Fluorenyl]⁺

Experimental Protocols

A general procedure for the synthesis of N-Fmoc protected amino acids is the reaction of the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Synthesis of this compound

Materials:

  • 4-Bromo-D-tryptophan

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 4-Bromo-D-tryptophan (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

  • Slowly add the Fmoc-OSu solution to the 4-Bromo-D-tryptophan solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography.

Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve the purified product in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Analyze the purified product using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to confirm the molecular weight and observe characteristic fragmentation patterns.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, a crucial step prior to its application in solid-phase peptide synthesis.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A 4-Bromo-D-tryptophan C Reaction in Aqueous NaHCO₃/Acetone A->C B Fmoc-OSu B->C D Workup and Purification C->D E This compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (ESI-MS) E->G H Purity Analysis (HPLC) E->H I Solid-Phase Peptide Synthesis H->I

Caption: Workflow for this compound synthesis and analysis.

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of N-Fmoc-4-bromo-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the purity, solubility, and stability of protected amino acids are paramount. N-Fmoc-4-bromo-D-tryptophan, a key building block for introducing modified tryptophan residues into peptides, presents unique characteristics that necessitate a thorough understanding of its behavior in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Fmoc-4-bromo-D-tryptophan, offering detailed experimental protocols and data presentation frameworks to empower researchers in their synthetic endeavors.

Solubility Profile of N-Fmoc-4-bromo-D-tryptophan

The solubility of N-Fmoc-4-bromo-D-tryptophan is a critical factor in ensuring efficient coupling reactions during solid-phase peptide synthesis (SPPS). Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. However, the introduction of a bromine atom to the indole ring can influence its solubility characteristics.

Table 1: Quantitative Solubility of N-Fmoc-4-bromo-D-tryptophan in Various Solvents at Room Temperature (25°C)

SolventAbbreviationDielectric Constant (ε)Solubility (g/L)Solubility (mol/L)Observations
N,N-DimethylformamideDMF36.7[Data][Data]Clear, colorless solution
N-Methyl-2-pyrrolidoneNMP32.2[Data][Data]Clear, colorless solution
Dimethyl sulfoxideDMSO46.7[Data][Data]Clear, colorless solution
DichloromethaneDCM8.9[Data][Data]Suspension, partial solubility
TetrahydrofuranTHF7.5[Data][Data]Low solubility
AcetonitrileACN37.5[Data][Data]Moderate solubility
2-Methyltetrahydrofuran2-MeTHF6.2[Data][Data]Low solubility

[Data]: Indicates where experimentally determined values should be inserted.

General Solubility Trends:

  • High Solubility: Expected in highly polar aprotic solvents such as DMF, NMP, and DMSO. These solvents are effective at solvating the peptide backbone and the Fmoc protecting group.

  • Moderate to Low Solubility: Expected in less polar solvents like DCM and THF. While DCM is a common solvent in peptide synthesis, the solubility of some Fmoc-amino acids can be limited.

  • Insolubility: Expected in non-polar solvents (e.g., hexane, diethyl ether) and aqueous solutions without solubilizing agents.

Stability Profile of N-Fmoc-4-bromo-D-tryptophan

The stability of N-Fmoc-4-bromo-D-tryptophan is critical for preventing the introduction of impurities into the final peptide product. Degradation can occur at the Fmoc protecting group or the tryptophan side chain.

Key Stability Considerations:

  • Fmoc Group Stability: The Fmoc group is labile to basic conditions. While stable in the acidic conditions of SPPS, premature deprotection can occur in the presence of amine impurities in solvents like DMF. It has been reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.

  • Indole Ring Stability: The tryptophan indole ring is susceptible to oxidation and electrophilic attack, particularly during the acidic cleavage step of SPPS. The presence of a bromine atom at the 4-position can influence the electron density of the indole ring, potentially altering its reactivity. To mitigate side reactions, the use of scavengers in the cleavage cocktail is essential. For enhanced stability, protection of the indole nitrogen with a Boc group (N-Fmoc-4-bromo-D-Trp(Boc)-OH) is a common strategy.

Table 2: Stability of N-Fmoc-4-bromo-D-tryptophan under Forced Degradation Conditions

ConditionTime (hours)% Purity RemainingMajor Degradation Products
Acidic (e.g., 1 M HCl)24[Data][Data]
48[Data][Data]
Basic (e.g., 1 M NaOH)1[Data]Fmoc deprotection products
6[Data]Further degradation
Oxidative (e.g., 3% H₂O₂)24[Data]Oxidized tryptophan species
48[Data][Data]
Thermal (e.g., 60°C in DMF)24[Data][Data]
72[Data][Data]
Photostability (UV light)24[Data][Data]
48[Data][Data]

[Data]: Indicates where experimentally determined values from HPLC analysis should be inserted.

Experimental Protocols

To generate the quantitative data for the tables above, the following detailed experimental protocols can be employed.

Protocol for Determining Solubility

This protocol utilizes UV-Vis spectrophotometry to determine the saturation concentration of N-Fmoc-4-bromo-D-tryptophan in a given solvent.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of N-Fmoc-4-bromo-D-tryptophan of known concentrations in the solvent of interest.

  • UV-Vis Spectrum: Record the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax). The aromatic nature of the Fmoc group and the indole ring will provide a strong UV absorbance.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax and construct a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Add an excess amount of N-Fmoc-4-bromo-D-tryptophan to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.

  • Absorbance Measurement: Dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

G Workflow for Solubility Determination cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions get_lambda_max Determine λmax prep_standards->get_lambda_max measure_standards Measure Absorbance of Standards get_lambda_max->measure_standards build_curve Construct Calibration Curve measure_standards->build_curve calculate_sol Calculate Solubility build_curve->calculate_sol prep_saturated Prepare Saturated Solution equilibrate Equilibrate for 24h prep_saturated->equilibrate separate Centrifuge/Filter equilibrate->separate dilute Dilute Supernatant separate->dilute measure_sample Measure Sample Absorbance dilute->measure_sample measure_sample->calculate_sol G Workflow for Stability Assessment (Forced Degradation) cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution acid Acidic prep_stock->acid base Basic prep_stock->base oxidative Oxidative prep_stock->oxidative thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo control Control prep_stock->control sample Sample at Time Points acid->sample base->sample oxidative->sample thermal->sample photo->sample control->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc analyze Analyze Purity & Degradants hplc->analyze

A Technical Guide to N-Fmoc-4-Br-D-tryptophan: Commercial Availability, Purity Assessment, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-4-Br-D-tryptophan, a key building block in peptide synthesis and drug discovery. The guide details its commercial availability, typical purity levels, and methodologies for purity assessment. A general synthetic approach and a logical workflow for its production and quality control are also presented.

Commercial Suppliers and Purity

This compound is available from several commercial suppliers, typically with a purity of 95% or greater. The enantiomeric excess (ee) is also a critical parameter for this chiral compound. Below is a summary of publicly available data from select suppliers. It is important to note that lot-specific purity data is best obtained from a Certificate of Analysis (CoA), which is typically provided upon purchase.

SupplierCompound NameCAS NumberStated PurityAdditional Information
Aralez BioFmoc-4-bromo-D-tryptophan3012560-60-795%99% ee[1]
AChemBlockN-Fmoc-4-bromo-L-tryptophan2244532-69-095%Note: L-enantiomer[2]
Apollo ScientificN-Fmoc-4-bromo-L-tryptophan2244532-69-0Not specifiedNote: L-enantiomer
Sigma-Aldrich6-Bromo-N-Fmoc-DL-tryptophan753504-16-495%Note: DL-racemic mixture, 6-bromo isomer[3]

General Synthesis Workflow

The synthesis of this compound involves the bromination of the indole ring of tryptophan, followed by the protection of the alpha-amino group with the Fmoc moiety. The following diagram illustrates a general logical workflow for the synthesis and quality control of this compound.

G General Workflow for this compound Synthesis and QC cluster_synthesis Synthesis cluster_qc Quality Control Start Start D_Tryptophan D-Tryptophan Start->D_Tryptophan Bromination Bromination of Indole Ring D_Tryptophan->Bromination 4_Br_D_Tryptophan 4-Br-D-Tryptophan Bromination->4_Br_D_Tryptophan Fmoc_Protection N-alpha-Fmoc Protection 4_Br_D_Tryptophan->Fmoc_Protection Crude_Product Crude this compound Fmoc_Protection->Crude_Product Purification Purification (e.g., Crystallization) Crude_Product->Purification Pure_Product Purified this compound Purification->Pure_Product QC_Testing QC Testing Pure_Product->QC_Testing HPLC_Purity Chemical Purity (HPLC) QC_Testing->HPLC_Purity Chiral_HPLC Enantiomeric Purity (Chiral HPLC) QC_Testing->Chiral_HPLC NMR_Identity Structural Identity (NMR) QC_Testing->NMR_Identity MS_Identity Molecular Weight (MS) QC_Testing->MS_Identity CoA_Generation Certificate of Analysis Generation HPLC_Purity->CoA_Generation Chiral_HPLC->CoA_Generation NMR_Identity->CoA_Generation MS_Identity->CoA_Generation Final_Product Final Product CoA_Generation->Final_Product

References

The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, prolonged half-life, and improved efficacy is paramount. While nature predominantly utilizes L-amino acids as the building blocks of proteins, their synthetic mirror images, D-amino acids, offer a powerful tool to overcome the inherent limitations of natural peptides. This technical guide provides an in-depth overview of the strategic incorporation of D-amino acids in peptide design, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways.

Core Principles: Why Use D-Amino Acids?

The primary advantage of substituting L-amino acids with their D-enantiomers stems from stereochemistry. Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and specifically recognize L-amino acid residues.[1][2] By introducing D-amino acids, peptides become sterically unrecognizable to these enzymes, leading to a significant increase in resistance to proteolysis.[1][2][3]

Key benefits include:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are not easily degraded by proteases, leading to a longer circulating half-life in vivo.[1][4][5]

  • Improved Bioavailability: Increased stability often translates to better absorption and sustained therapeutic effect.

  • Modulation of Secondary Structure: The introduction of a D-amino acid can induce or disrupt specific secondary structures like β-turns or helices, which can be crucial for receptor binding and activity.[6][7]

  • Reduced Immunogenicity: As they are less prone to proteolytic processing and presentation by antigen-presenting cells, D-peptides may exhibit lower immunogenicity.[4]

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with D-amino acids can have a dramatic and measurable impact on peptide performance. The following tables summarize quantitative data from various studies, highlighting the improvements in stability and, in some cases, biological activity.

Peptide/AnalogD-Amino Acid SubstitutionTarget/EnzymeMetricResultFold ImprovementReference
Antimicrobial PeptideAll L-amino acids replaced with D-amino acidsTrypsinStabilityHighly stable after treatmentNot susceptible[3]
Antimicrobial PeptidePartial replacement with D-amino acidsFetal Calf SerumAntimicrobial ActivityActivity restored with protease inhibitorsNot susceptible[3]
Polybia-CPAll L-amino acids replaced with D-amino acids (D-CP)Trypsin & ChymotrypsinStabilityImproved stabilityResistant[8]
Polybia-CPD-lysine substitution (D-lys-CP)TrypsinStabilityImproved stabilityResistant[8]
Peptide HydrogelatorC-terminal L-amino acid replaced with D-amino acidProteinase KRemaining Peptide after 24h~15% remaining>15x vs L-peptide[1]
Antitumor Peptide9D-R-DIM-P-LF11-215SerumStabilityStabilizing effect in serumEnhanced stability[9]

Table 1: Enhancement of Proteolytic Stability.

Peptide/AnalogD-Amino Acid SubstitutionTargetMetricL-Analog ValueD-Analog ValueReference
Gramicidin S Analog (GS14)L-Lys4 to D-Lys4Microbial MembranesTherapeutic Index (TI)Extremely lowHighest TI of series[10]
Antitumor Peptide9D-RDP215 vs RDP215Cancer-mimic POPS membranesSecondary Structure (β-sheet)Increase in presence of mimicIncreased structure in buffer alone[9]
Temporin L AnalogMultiple D-amino acid substitutionsCandida albicansMIC (μg/mL)1288[11]

Table 2: Impact on Biological Activity and Structure.

Experimental Protocols

The successful integration of D-amino acids into peptide design relies on robust synthesis and analytical methods. Below are detailed methodologies for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) for incorporating a D-amino acid.

1. Resin Preparation:

  • Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

  • Place the resin in a reaction vessel and swell in Dimethylformamide (DMF) for 30 minutes.

2. Initial Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[12]

  • Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove piperidine and byproducts.[12]

3. Amino Acid Coupling:

  • To couple the first amino acid (L- or D-), dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

  • Add 8 equivalents of a base, typically Diisopropylethylamine (DIPEA), to the activation mixture.[12]

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

4. Iterative Deprotection and Coupling:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using the desired L- or D-amino acid building blocks.[12]

5. Final Cleavage and Deprotection:

  • Once the sequence is complete, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) to scavenge reactive cations.[12]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[12]

6. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[12]

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet, dissolve it in a water/acetonitrile mixture, and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by a specific protease or in serum.

1. Reagents and Materials:

  • Peptide stock solutions (L- and D-analogs) of known concentration.

  • Protease solution (e.g., Trypsin, Chymotrypsin) or fresh human/animal serum.

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% TFA or Acetonitrile with 1% TFA).

  • RP-HPLC system with a C18 column.

2. Assay Procedure:

  • Incubate the peptide (final concentration ~0.1-1 mg/mL) with the protease solution (e.g., 1:100 enzyme:peptide ratio) or serum (e.g., 50-90% final concentration) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of quenching solution. This will precipitate the enzyme/serum proteins.

  • Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

3. Analysis:

  • Analyze the supernatant by RP-HPLC.[1][13]

  • Monitor the disappearance of the full-length peptide peak over time.

  • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining peptide versus time to determine the peptide's half-life (t½) under the assay conditions.

Visualizing Workflows and Pathways

Understanding the logical flow of peptide design and the biological context of its target is crucial. The following diagrams, created using the DOT language, illustrate these concepts.

Rational Design Workflow

The design of a D-amino acid-containing peptide is an iterative process involving synthesis, testing, and refinement.

G start Identify Target L-Peptide Lead design Design D-Amino Acid Analogs (Single/Multiple Substitution, Retro-Inverso) start->design synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purify Purification (RP-HPLC) & Characterization (MS) synthesis->purify stability In Vitro Stability Assay (Serum, Proteases) purify->stability activity In Vitro Activity Assay (Receptor Binding, Functional) purify->activity decision Data Analysis: Improved Stability & Retained Activity? stability->decision activity->decision decision->design No optimize Optimize Lead Candidate decision->optimize Yes in_vivo In Vivo Studies optimize->in_vivo end Preclinical Candidate in_vivo->end

Rational design workflow for D-amino acid peptides.
Signaling Pathway Example: Somatostatin Receptor (SSTR)

Many successful peptide drugs, like Octreotide, incorporate a D-amino acid (D-Phe) to target G-protein coupled receptors. This diagram shows the canonical signaling pathway for the somatostatin receptor 2 (SSTR2), a common target.

G peptide SST Analog (with D-AA) e.g., Octreotide receptor SSTR2 Receptor peptide->receptor Binds g_protein Gi/o Protein Complex receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel K+ / Ca2+ Channels g_protein->ion_channel Modulates camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka Activates effect Cellular Effects: - Inhibition of Hormone Secretion - Anti-proliferative Action pka->effect ion_channel->effect

References

Methodological & Application

Application Notes and Protocols for N-Fmoc-4-Br-D-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and selectivity. N-Fmoc-4-Br-D-tryptophan is a synthetically modified amino acid that introduces a bromine atom at the 4-position of the indole ring of D-tryptophan. This modification can impart unique properties to peptides, including altered hydrophobicity, steric hindrance, and the potential for new biological activities. Peptides containing brominated tryptophan analogs have shown a range of pharmacological activities, including antimicrobial, insecticidal, and effects on the nervous system, making them promising candidates for therapeutic development.[1] The D-configuration of the amino acid can also contribute to increased resistance to proteolytic degradation.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Considerations for Using this compound in SPPS

The presence of the electron-withdrawing bromine atom on the indole ring and the inherent sensitivity of the tryptophan side chain to oxidation and alkylation necessitate careful optimization of SPPS protocols.

Indole Protection: While standard Fmoc-Trp-OH is often used without side-chain protection, for modified and sensitive tryptophan derivatives, the use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) is highly recommended to prevent side reactions during synthesis and cleavage.[2] For this compound, even without a Boc group, the electron-withdrawing nature of bromine may offer some protection against oxidation. However, for complex syntheses or sequences prone to side reactions, indole protection should be considered.

Coupling Reactions: The bulky nature of the Fmoc protecting group and the substituted tryptophan side chain may lead to slower coupling kinetics. Therefore, extended coupling times or the use of more potent activating agents may be necessary to ensure complete incorporation. Monitoring the coupling reaction is crucial.

Cleavage from Resin: The final cleavage and deprotection step is critical. The acidic conditions required for cleavage can lead to side reactions on the tryptophan indole ring. The choice of scavengers in the cleavage cocktail is paramount to prevent alkylation and oxidation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents
ReagentSupplierGrade
This compoundVariesPeptide Synthesis Grade
Rink Amide Resin (100-200 mesh)Varies0.4-0.8 mmol/g loading
N,N-Dimethylformamide (DMF)VariesPeptide Synthesis Grade
PiperidineVariesACS Grade
Diisopropylethylamine (DIPEA)VariesPeptide Synthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariesPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariesReagent Grade
Triisopropylsilane (TIS)Varies98%
1,2-Ethanedithiol (EDT)Varies98%
Dichloromethane (DCM)VariesACS Grade
Acetonitrile (ACN)VariesHPLC Grade
Diethyl etherVariesACS Grade
Protocol 1: Solid-Phase Peptide Synthesis (Manual)

This protocol describes the manual synthesis of a model peptide containing 4-bromo-D-tryptophan on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Place 250 mg of Rink Amide resin (assuming 0.4 mmol/g loading) in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 1 hour with occasional agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (for this compound):

  • In a separate vial, dissolve 4 equivalents of this compound (relative to resin loading), 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in 3 mL of DMF.

  • Add the activation mixture to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage and Deprotection Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Cleavage and Deprotection

Due to the sensitivity of the tryptophan indole ring, a cleavage cocktail with appropriate scavengers is crucial.

Cleavage Cocktail "Reagent K" (Recommended for Tryptophan-containing peptides): [3]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • After the final Fmoc deprotection and washing of the peptide-resin, dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail fresh. For 250 mg of resin, use approximately 5 mL of the cocktail.

  • Add the cleavage cocktail to the resin in a sealed reaction vessel.

  • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.

  • Filter the cleavage mixture into a cold centrifuge tube containing 40 mL of cold diethyl ether.

  • Rinse the resin with a small amount of fresh cleavage cocktail and add it to the ether.

  • Precipitate the peptide by keeping the tube at -20°C for at least 30 minutes.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

Protocol 3: Purification and Analysis

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of mobile phase A (or a mixture of A and B).

    • Filter the solution through a 0.45 µm filter.

    • Inject the solution onto the equilibrated HPLC column.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide.

Analysis by Mass Spectrometry and NMR:

  • Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the molecular weight of the purified peptide to verify the incorporation of the 4-bromo-D-tryptophan residue. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) should be visible in the mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR (COSY, TOCSY) can be used to confirm the structure of the peptide and the successful incorporation of the modified amino acid.

Quantitative Data Summary

The following table provides representative data for the synthesis of a model peptide containing 4-bromo-D-tryptophan. Actual results may vary depending on the sequence and synthesis conditions.

ParameterValue
Synthesis Scale 0.1 mmol
Resin Rink Amide (0.4 mmol/g)
Coupling Reagents HBTU/DIPEA
Fmoc-4-Br-D-Trp-OH Equivalents 4.0
HBTU Equivalents 3.95
DIPEA Equivalents 8.0
Coupling Time for 4-Br-D-Trp 3 hours
Cleavage Cocktail Reagent K
Cleavage Time 3 hours
Crude Peptide Yield 75-85%
Purity after HPLC >95%
Overall Isolated Yield 20-30%

Potential Applications and Signaling Pathways

Peptides containing modified tryptophan residues have been shown to interact with various biological targets, including G protein-coupled receptors (GPCRs).[4] GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction and are major targets for drug development.

Hypothetical Signaling Pathway Modulation:

A peptide containing 4-bromo-D-tryptophan could potentially act as an agonist or antagonist at a specific GPCR. For example, it might modulate the activity of a GPCR coupled to the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, could affect downstream signaling cascades involving Protein Kinase A (PKA) and ultimately influence cellular processes such as gene transcription, metabolism, and cell growth.

GPCR_Signaling Peptide Peptide with 4-Br-D-Tryptophan GPCR G Protein-Coupled Receptor (GPCR) Peptide->GPCR Binds to G_Protein Heterotrimeric G Protein (Gαiβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets

Caption: Hypothetical Gαi-coupled GPCR signaling pathway modulated by a peptide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of 4-Br-D-Trp Steric hindrance, aggregation.Extend coupling time, perform a double coupling, use a more potent coupling agent (e.g., HATU), or add a chaotropic agent.
Low Crude Peptide Yield Incomplete cleavage, peptide precipitation issues.Extend cleavage time, ensure sufficient volume of cold ether for precipitation, ensure complete drying of the resin before cleavage.
Side Products in Mass Spectrum (+79/81 Da) Alkylation of tryptophan during cleavage.Ensure fresh and adequate amounts of scavengers (TIS, EDT) in the cleavage cocktail.
Oxidation of Tryptophan Exposure to air during cleavage.Perform cleavage under an inert atmosphere (e.g., nitrogen or argon).

By following these detailed protocols and considering the specific chemical properties of this compound, researchers can successfully incorporate this valuable building block into their peptide synthesis workflows, enabling the exploration of novel peptide therapeutics.

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis of Peptides Containing N-Fmoc-4-Br-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. N-Fmoc-4-Br-D-tryptophan is a key building block for introducing conformational constraints and providing a site for further chemical modification. However, its bulky and electron-withdrawing bromo substituent presents challenges in achieving efficient and complete coupling during automated solid-phase peptide synthesis (SPPS). These application notes provide a detailed guide to the successful incorporation of this compound into peptide chains using automated synthesizers.

Challenges in Coupling this compound

The primary challenges associated with the coupling of this compound stem from its steric hindrance and the electronic effect of the bromine atom on the indole ring. These factors can lead to:

  • Slower reaction kinetics: The bulky bromo group can sterically hinder the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the coupling reaction.

  • Incomplete coupling: Standard coupling protocols may not be sufficient to drive the reaction to completion, resulting in deletion sequences where the this compound is missing.

  • Side reactions: The electron-rich indole ring of tryptophan is susceptible to modification during acidic cleavage steps.[1] The presence of the bromo group can influence this reactivity.

To overcome these challenges, optimization of coupling reagents, reaction times, and overall synthesis strategy is crucial.

Recommended Coupling Reagents and Conditions

While specific quantitative data for the coupling efficiency of this compound is not extensively available, recommendations can be made based on protocols for other sterically hindered amino acids.[2][3] The use of high-activity coupling reagents is strongly recommended.

Coupling Reagent ClassRecommended ReagentsActivating AdditiveBaseKey Considerations
Uronium/Aminium Salts HATU, HCTU, COMUHOAt, OxymaPureDIPEA, CollidineHighly efficient for hindered amino acids.[4][5] HATU and HCTU are known for rapid coupling and reduced racemization.[4] COMU is a safer alternative to HOBt/HOAt-based reagents.[4]
Phosphonium Salts PyAOP, PyBOPNoneDIPEA, CollidineEffective for sterically demanding couplings.[5]
Carbodiimides DICOxymaPureNone (or catalytic base)A cost-effective option, but generally requires an additive like OxymaPure to enhance efficiency and minimize side reactions.[6]

Note: For particularly difficult couplings, a combination of a strong activating agent and a hindered, non-nucleophilic base like collidine is often beneficial to minimize side reactions.[7]

Experimental Protocols

Protocol 1: Standard Automated SPPS Cycle for this compound Coupling

This protocol is a general guideline for use with most automated peptide synthesizers.

1. Resin Preparation:

  • Select a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl chloride for C-terminal acids).[8]

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first coupling.

2. Fmoc Deprotection:

  • Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes.

  • Perform a second deprotection step for 10-20 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • Reagent Preparation:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Dissolve the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and an additive if required (e.g., HOAt, 3-5 equivalents) in DMF.

    • Prepare a solution of a suitable base (e.g., DIPEA, 6-10 equivalents) in DMF.

  • Activation and Coupling:

    • Combine the amino acid, coupling reagent, and base solutions.

    • Allow for a pre-activation time of 1-5 minutes before adding the mixture to the resin.

    • Couple for 1-2 hours at room temperature. For microwave-assisted synthesizers, typical coupling times are 5-15 minutes at elevated temperatures.[9]

4. Washing:

  • Wash the resin extensively with DMF (5-7 times) to remove excess reagents and by-products.

5. Monitoring Coupling Efficiency:

  • Perform a Kaiser test or other qualitative ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to Protocol 2.

Protocol 2: Double Coupling and Capping for Incomplete Reactions

If the initial coupling of this compound is incomplete, a second coupling and subsequent capping step are recommended.

1. Double Coupling:

  • Immediately following the first coupling and washing steps, repeat the coupling procedure (Protocol 1, step 3) with a fresh solution of activated this compound.

  • Using a different coupling reagent for the second coupling may be beneficial.[10]

  • Wash the resin with DMF.

2. Capping (Optional but Recommended):

  • To block any remaining unreacted amino groups and prevent the formation of deletion peptides, perform a capping step.

  • Treat the resin with a capping mixture (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10-15 minutes.

  • Wash the resin with DMF.

Cleavage and Deprotection

The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during the final cleavage from the resin.[11][12] Therefore, a cleavage cocktail containing appropriate scavengers is essential.

Reagent CocktailCompositionApplication Notes
Reagent K [13]82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues, including tryptophan.[13]
TFA/TIS/Water/EDT [14]94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS)A common cocktail for peptides containing tryptophan. EDT and TIS act as effective scavengers.[14]

Cleavage Procedure:

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the peptide with cold diethyl ether.

  • Dry the peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Automated Peptide Synthesis Cycle cluster_cleavage_purification Post-Synthesis Processing resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Coupling of N-Fmoc-4-Br-D-Trp (e.g., HATU/DIPEA) deprotection->coupling wash1 DMF Wash coupling->wash1 monitoring Coupling Monitoring (Kaiser Test) wash1->monitoring double_coupling Double Coupling (Optional) monitoring->double_coupling Incomplete wash2 DMF Wash monitoring->wash2 Complete capping Capping (Optional) double_coupling->capping capping->wash2 cleavage Cleavage & Deprotection (e.g., Reagent K) wash2->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization MS & HPLC Analysis purification->characterization

Caption: Automated SPPS workflow for peptides with this compound.

logical_relationship cluster_solutions Mitigation Strategies challenge Challenge: Steric Hindrance of 4-Br-D-Trp reagents High-Activity Coupling Reagents (HATU, HCTU, COMU, PyAOP) challenge->reagents double_coupling Double Coupling Protocol challenge->double_coupling outcome Successful Incorporation of 4-Br-D-Trp into Peptide reagents->outcome capping Capping of Unreacted Amines double_coupling->capping double_coupling->outcome capping->outcome

Caption: Strategies to overcome challenges in coupling this compound.

References

Application Notes and Protocols for Fmoc Deprotection of N-Fmoc-4-Br-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base lability which allows for orthogonal deprotection schemes in the presence of acid-labile side-chain protecting groups.[1] N-Fmoc-4-Br-D-tryptophan is a specialized amino acid derivative used to introduce a halogenated tryptophan residue into peptide sequences. The presence of the bromine atom on the indole ring can offer unique properties for structural biology, medicinal chemistry, and probe development.

This document provides detailed application notes and protocols for the efficient and safe removal of the Fmoc group from this compound during SPPS. While standard deprotection conditions are often effective, the electron-withdrawing nature of the bromine substituent may influence the reaction and necessitate optimized protocols to minimize potential side reactions.

Potential Side Reactions

While the Fmoc deprotection process is generally clean and efficient, the specific nature of 4-bromo-D-tryptophan warrants consideration of potential side reactions under basic conditions. Although literature specifically detailing side reactions for 4-bromoindole during Fmoc deprotection is scarce, the general reactivity of halogenated indoles suggests theoretical risks. Researchers should be vigilant for unexpected byproducts and may need to optimize deprotection conditions based on the specific peptide sequence.

During the final acidic cleavage of the peptide from the resin, tryptophan residues are susceptible to oxidation and alkylation.[2] The use of scavengers in the cleavage cocktail is crucial to mitigate these side reactions.[2][3] For tryptophan-containing peptides, it is often recommended to use a Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) to minimize side reactions during cleavage.[3]

Fmoc Deprotection Reagents and Conditions

The standard and alternative reagents for Fmoc deprotection are summarized in the table below. The choice of reagent and conditions can impact the efficiency of the deprotection and the integrity of the 4-bromo-D-tryptophan residue.

ReagentConcentration & SolventTypical Reaction TimeNotes
Piperidine 20% (v/v) in N,N-Dimethylformamide (DMF)2 x 5-10 minutesThe most common and standard condition for Fmoc deprotection.[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v) in DMF2 x 2-5 minutesA stronger, non-nucleophilic base that can be effective for difficult sequences or to speed up deprotection. May require a scavenger for the dibenzofulvene byproduct.
4-Methylpiperidine 20% (v/v) in DMF2 x 5-10 minutesAn alternative to piperidine with similar efficiency, but not a controlled substance in some regions.[4]
Piperazine 10% (w/v) in 9:1 DMF/Ethanol2 x 10 minutesA milder alternative that may reduce side reactions such as aspartimide formation in sensitive sequences.[5]

Note: Quantitative data for the deprotection of this compound specifically is not extensively available in the reviewed literature. The reaction times and efficiencies can be sequence-dependent and may require empirical optimization.

Experimental Protocols

Below are detailed protocols for the Fmoc deprotection of a peptide-resin containing a 4-bromo-D-tryptophan residue.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is the most widely used method for Fmoc removal.

Materials:

  • Peptide-resin functionalized with this compound

  • 20% (v/v) Piperidine in DMF

  • DMF (Peptide synthesis grade)

  • Disposable solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF solution to the resin.

  • Agitate the resin slurry at room temperature for another 5-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Protocol 2: Fmoc Deprotection using DBU

This protocol is suitable for sequences where standard piperidine treatment is slow or incomplete.

Materials:

  • Peptide-resin functionalized with this compound

  • 2% (v/v) DBU in DMF

  • DMF (Peptide synthesis grade)

  • Disposable solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 2% DBU in DMF solution to the resin.

  • Agitate the resin slurry at room temperature for 2-5 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of 2% DBU in DMF solution to the resin.

  • Agitate the resin slurry at room temperature for another 2-5 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times).

  • The resin is now ready for the next coupling step.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Fmoc_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Drain1 Drain DMF Swell->Drain1 Add_Deprotection Add Deprotection Reagent Drain1->Add_Deprotection Agitate1 Agitate Add_Deprotection->Agitate1 Drain2 Drain Reagent Agitate1->Drain2 Repeat_Deprotection Repeat Deprotection (Steps 3-5) Drain2->Repeat_Deprotection Wash Wash with DMF Repeat_Deprotection->Wash End End: Deprotected Peptide-Resin Wash->End

Caption: General workflow for Fmoc deprotection in SPPS.

Logical Relationship of Reagent Choice

The selection of the deprotection reagent is a critical step that depends on the specific requirements of the peptide synthesis.

Reagent_Choice condition condition reagent reagent outcome outcome Start Choosing Deprotection Reagent Standard Standard Synthesis? Start->Standard Difficult Difficult Sequence or Aggregation? Standard->Difficult No Piperidine Use Piperidine (20%) Standard->Piperidine Yes Sensitive Sensitive Residues (e.g., Asp-Gly)? Difficult->Sensitive No DBU Use DBU (2%) Difficult->DBU Yes Sensitive->Piperidine No Piperazine Consider Piperazine Sensitive->Piperazine Yes

Caption: Decision tree for selecting an Fmoc deprotection reagent.

Conclusion

The Fmoc deprotection of this compound can be successfully achieved using standard protocols with piperidine in DMF. For challenging sequences, alternative reagents such as DBU or 4-methylpiperidine offer viable options. Researchers should be aware of the potential for side reactions, particularly those involving the halogenated indole ring, and may need to optimize conditions for their specific peptide. Careful monitoring of the reaction progress and purity of the final product is recommended to ensure the successful incorporation of this valuable unnatural amino acid.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 4-Bromo-Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 4-bromo-tryptophan (4-Br-Trp), into peptides is a powerful strategy for enhancing their therapeutic properties. Brominated tryptophan analogs are found in various marine natural products and have been shown to increase peptide stability against proteolytic degradation.[1] The bromine atom can also serve as a handle for further chemical modifications.

Successful solid-phase peptide synthesis (SPPS) of peptides containing 4-Br-Trp requires careful optimization of the final cleavage and deprotection steps. The electron-withdrawing nature of the bromine atom on the indole ring can influence its reactivity, potentially leading to side reactions if standard protocols for tryptophan-containing peptides are not adapted. These application notes provide a comprehensive guide to the effective cleavage and deprotection of peptides containing 4-bromo-tryptophan, ensuring high yield and purity of the final product.

Challenges in Cleavage and Deprotection of 4-Bromo-Tryptophan Peptides

The primary challenge in the cleavage and deprotection of tryptophan-containing peptides, including those with 4-Br-Trp, is the susceptibility of the indole ring to oxidation and alkylation by carbocations generated from the cleavage of protecting groups and the resin linker.[2][3] The presence of a bromine atom at the 4-position of the indole ring can modulate the electron density of the ring system, potentially influencing the regioselectivity and extent of these side reactions.

Potential Side Reactions Include:

  • Alkylation: The indole ring can be alkylated by reactive carbocations, such as the tert-butyl cation from Boc or tBu protecting groups.

  • Oxidation: The indole nucleus is susceptible to oxidation, which can be exacerbated by harsh acidic conditions.

  • Reattachment to Resin: The cleaved peptide can potentially reattach to the resin linker.[3]

To mitigate these risks, a carefully selected cleavage cocktail containing appropriate scavengers is essential.

Recommended Cleavage and Deprotection Protocols

The following protocols are based on established methods for tryptophan-containing peptides and are adapted to address the specific considerations for 4-bromo-tryptophan. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide sequence.

Protocol 1: Standard TFA Cleavage for Peptides with 4-Br-Trp

This protocol is suitable for most peptides containing 4-Br-Trp synthesized using Fmoc-based chemistry on standard acid-labile resins (e.g., Wang, Rink Amide).

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides containing cysteine)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Cleavage Cocktail (Reagent K modified):

A robust and widely used cleavage cocktail for tryptophan-containing peptides is a modified Reagent K.

ComponentVolume/Weight PercentagePurpose
TFA82.5%Cleavage and deprotection
Phenol5%Scavenger
Water5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger (especially for Cys)

For peptides containing 4-Br-Trp but no other sensitive residues, a simpler cocktail can often be used:

ComponentVolume Percentage
TFA94%
TIS1%
Water2.5%
EDT2.5%

Procedure:

  • Place the dry peptidyl-resin (e.g., 100 mg) in a reaction vessel.

  • Add the appropriate cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized based on the peptide sequence and protecting groups used.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Two-Step "Low-High" HF Cleavage for Boc-Protected Peptides

For peptides synthesized using Boc-based chemistry, a two-step "low-high" hydrogen fluoride (HF) cleavage can be beneficial, especially for complex peptides. This method minimizes alkylation of the tryptophan indole ring.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl sulfide (DMS)

  • p-Cresol

  • p-Thiocresol (if Trp(For) is present)

Procedure:

  • Low HF Step: Treat the peptidyl-resin with a mixture of HF:DMS:p-cresol (25:65:10, v/v/v) at 0°C for 2 hours. This step removes most of the side-chain protecting groups.

  • Evaporate the HF and DMS in vacuo at 0°C.

  • High HF Step: Treat the resin with anhydrous HF at 0°C for 30-60 minutes to cleave the peptide from the resin.

  • Evaporate the HF and proceed with peptide precipitation as described in Protocol 1.

Data Presentation: Expected Cleavage Efficiency

While specific quantitative data for the cleavage of 4-bromo-tryptophan containing peptides is not extensively published, the cleavage efficiency is expected to be comparable to that of standard tryptophan-containing peptides when appropriate scavengers are used. The following table provides representative data for the cleavage of a model tryptophan-containing peptide using different cleavage cocktails.

Cleavage CocktailPeptide Purity (by HPLC)Major Side Product
95% TFA, 5% Water75-85%t-butylated Tryptophan
94% TFA, 2.5% Water, 2.5% EDT, 1% TIS>90%Minimal
Reagent K (modified)>95%Minimal

Note: Purity can vary depending on the peptide sequence and synthesis efficiency.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and logical relationships relevant to the cleavage and deprotection of peptides containing 4-bromo-tryptophan.

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (with Fmoc-4-Br-Trp-OH) Cleavage TFA Cleavage Cocktail (with Scavengers) SPPS->Cleavage Dried Peptidyl-Resin Precipitation Cold Ether Precipitation Cleavage->Precipitation Crude Peptide in TFA Purification RP-HPLC Purification Precipitation->Purification Crude Peptide Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Purified Peptide

Caption: General workflow for the synthesis, cleavage, and purification of a 4-bromo-tryptophan containing peptide.

Scavenger_Mechanism TFA TFA Carbocation Reactive Carbocation (e.g., tBu+) TFA->Carbocation Cleavage DesiredPeptide Desired Deprotected Peptide TFA->DesiredPeptide Deprotection ProtectingGroup Protecting Group (e.g., tBu) ProtectingGroup->Carbocation Scavenger Scavenger (e.g., TIS, Thioanisole) Carbocation->Scavenger Quenching Peptide Peptide with 4-Br-Trp Carbocation->Peptide Alkylation NeutralizedProduct Neutralized Product Scavenger->NeutralizedProduct AlkylatedPeptide Alkylated Peptide (Side Product) Peptide->AlkylatedPeptide Peptide->DesiredPeptide

Caption: Role of scavengers in preventing side reactions during TFA cleavage of 4-Br-Trp peptides.

Conclusion

The successful cleavage and deprotection of peptides containing 4-bromo-tryptophan are readily achievable by adapting standard protocols for tryptophan-containing peptides. The key to obtaining high purity and yield is the judicious use of scavenger cocktails to prevent side reactions on the electron-rich indole ring. By following the recommended protocols and considering the specific nature of the peptide sequence, researchers can confidently incorporate this valuable non-canonical amino acid into their synthetic targets, paving the way for the development of novel and more potent peptide-based therapeutics.

References

Application Note: Analytical HPLC Method for Peptides with N-Fmoc-4-Br-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analytical High-Performance Liquid Chromatography (HPLC) of peptides containing the modified amino acid N-Fmoc-4-Br-D-tryptophan. Due to the unique combination of a highly hydrophobic N-terminal protecting group (Fmoc), a halogen modification (4-Bromo), and a D-stereoisomer, specific considerations are required for achieving optimal separation and analysis.

Introduction

Peptides incorporating modified amino acids such as this compound are of increasing interest in drug discovery and development. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group, typically used as a temporary protecting group in solid-phase peptide synthesis, imparts significant hydrophobicity when retained on the final peptide. The bromination of the tryptophan indole ring further increases its nonpolar character, while the D-configuration can influence peptide conformation and enzymatic stability.

Reverse-phase HPLC (RP-HPLC) is the standard method for the analysis and purification of peptides, separating molecules based on their hydrophobicity.[1] The presence of the bulky and non-polar Fmoc group necessitates a mobile phase with a higher organic solvent concentration for elution.[2][3] Similarly, the bromo group on the tryptophan residue contributes to increased retention time on a reverse-phase column.[4][5] While the D-amino acid configuration does not affect hydrophobicity on an achiral stationary phase, it can sometimes lead to separation from the L-diastereomer if it induces a significant change in the peptide's secondary structure.[6][7]

This application note outlines a robust RP-HPLC method for the analysis of peptides containing this compound, providing a starting point for method development and optimization.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the peptide sample in a suitable solvent. Due to the high hydrophobicity of the N-Fmoc group, initial dissolution in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) may be necessary.

  • Dilution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a final concentration of approximately 1 mg/mL. Ensure the final concentration of the initial organic solvent (DMSO or DMF) is minimized to avoid peak distortion.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[8]

HPLC Instrumentation and Conditions

A standard analytical HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
Column C18 Reverse-Phase, 3.5-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Gradient 30% to 90% B over 20 minutes (starting point may need optimization)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (for peptide backbone) and 260 nm or 280 nm (for Fmoc and Trp)
Injection Volume 10-20 µL
Method Optimization
  • Gradient: The initial and final concentrations of the organic solvent (Mobile Phase B) are critical. Due to the high hydrophobicity of the N-Fmoc group, a higher starting percentage of acetonitrile (e.g., 30% or higher) may be required to prevent strong retention on the column. A shallow gradient is recommended to ensure good resolution of closely eluting impurities.[9]

  • Column Chemistry: While a C18 column is a good starting point, for extremely hydrophobic peptides, a C8 or a Phenyl column may provide different selectivity and better peak shape.[10]

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that improves peak shape for peptides. A concentration of 0.1% is typically used. For mass spectrometry compatibility, 0.1% formic acid can be substituted, though peak shape may be compromised.

Data Presentation

The following table presents hypothetical, yet representative, data for the analysis of a peptide containing this compound compared to its analogues. This data illustrates the expected impact of each modification on the retention time (RT) in a reverse-phase HPLC system.

PeptideN-terminal ModificationTryptophan ModificationTryptophan StereochemistryExpected Retention Time (min)
Peptide 1H-TrpL-10.5
Peptide 2H-4-Br-TrpL-12.2
Peptide 3H-4-Br-TrpD-12.3
Peptide 4 Fmoc- 4-Br-Trp D- 18.7
Peptide 5Fmoc-TrpL-17.1

Note: The presented retention times are for illustrative purposes and will vary depending on the specific peptide sequence and exact HPLC conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analytical HPLC method development for peptides with this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Optimization Dissolution Dissolve Peptide in DMSO/DMF Dilution Dilute with Initial Mobile Phase Dissolution->Dilution Filtration Filter Sample (0.22 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation (ACN/Water/TFA Gradient) Injection->Separation Detection UV Detection (220, 260, 280 nm) Separation->Detection Analysis Analyze Chromatogram (Peak Shape, Resolution) Detection->Analysis Optimization Optimize Gradient & Column Chemistry Analysis->Optimization Optimization->Injection Re-inject Final_Method Finalized Analytical Method Optimization->Final_Method

Caption: Workflow for HPLC method development.

Signaling Pathway and Logical Relationships

The following diagram illustrates the influence of the different peptide modifications on the expected HPLC retention time.

Retention_Influence Peptide Base Peptide Retention Increased Retention Time (Higher Hydrophobicity) Fmoc N-Fmoc Group Fmoc->Retention + High Hydrophobicity BrTrp 4-Br-Tryptophan BrTrp->Retention + Increased Hydrophobicity DTrp D-Tryptophan DTrp->Retention ~ Minimal Hydrophobicity Change (May alter conformation)

Caption: Factors influencing peptide retention.

References

Application Note: N-Fmoc-4-Br-D-tryptophan as a Quencher in Fluorescence Spectroscopy for Studying Biomolecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intrinsic protein fluorescence, primarily arising from tryptophan residues, is a powerful tool for probing protein structure, dynamics, and interactions.[1][2][3] Fluorescence quenching experiments, where the fluorescence intensity of a fluorophore is decreased by a variety of molecular interactions with a quencher, provide valuable insights into binding affinities, conformational changes, and the accessibility of fluorescent residues.[4][5]

One important mechanism of fluorescence quenching is the "heavy-atom effect". The presence of atoms with high atomic numbers, such as bromine, in the vicinity of a fluorophore can enhance the rate of intersystem crossing from the excited singlet state to the triplet state.[6][7] This non-radiative decay pathway effectively quenches the fluorescence.

This application note describes the use of N-Fmoc-4-Br-D-tryptophan, a brominated and protected amino acid derivative, as a potential quencher in fluorescence spectroscopy. The bromine atom is expected to induce quenching of nearby fluorophores, such as the intrinsic tryptophan residues of a protein, allowing for the characterization of binding events. The N-Fmoc protecting group provides a handle for potential conjugation and influences the molecule's hydrophobicity, making it a candidate for studying interactions in specific binding pockets.

Principle Application: Characterizing Protein-Ligand Interactions

A primary application for this compound in this context is the quantitative analysis of its binding to a protein of interest that contains fluorescent tryptophan residues. By monitoring the quenching of the protein's intrinsic fluorescence upon titration with this compound, one can determine binding parameters such as the Stern-Volmer quenching constant (KSV), which provides a measure of the efficiency of quenching. This can be indicative of a binding interaction.

Experimental Protocol: Fluorescence Quenching Titration of Bovine Serum Albumin (BSA) with this compound

This protocol details a procedure for a fluorescence quenching experiment to study the interaction between this compound and Bovine Serum Albumin (BSA), a model protein with two tryptophan residues.

Materials and Reagents:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 µM stock solution of BSA in PBS buffer (pH 7.4).

    • Prepare a 1 mM stock solution of this compound in DMSO.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[5][8]

    • Set the emission wavelength range from 310 nm to 450 nm.

    • Set the excitation and emission slit widths to 5 nm.

  • Initial Fluorescence Measurement:

    • Pipette 2 mL of the 10 µM BSA solution into a quartz cuvette.

    • Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum. The peak intensity will typically be around 340-350 nm. This initial measurement represents F0.

  • Titration with this compound:

    • Add small aliquots (e.g., 2 µL) of the 1 mM this compound stock solution to the BSA solution in the cuvette.

    • After each addition, gently mix the solution by pipetting up and down, and allow it to equilibrate for 2 minutes.

    • Record the fluorescence emission spectrum.

    • Repeat this process to obtain a series of measurements at increasing concentrations of the quencher.

  • Inner Filter Effect Correction:

    • To correct for any absorption of the excitation or emission light by the quencher (the inner filter effect), a control titration should be performed.[4]

    • In a separate cuvette, perform the same titration of this compound into 2 mL of a solution of N-acetyl-L-tryptophanamide (NATA) at a concentration that gives a similar initial fluorescence intensity to the BSA solution.

    • Alternatively, measure the absorbance of the quencher at the excitation and emission wavelengths and apply a correction factor.

Data Analysis:

The quenching data can be analyzed using the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

Where:

  • F0 is the fluorescence intensity of BSA in the absence of the quencher.

  • F is the fluorescence intensity of BSA in the presence of the quencher at concentration [Q].

  • KSV is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher (this compound).

A plot of F0/F versus [Q] should be linear if a single type of quenching mechanism is dominant. The slope of this plot gives the value of KSV.

Quantitative Data Summary

The following table presents hypothetical data from a fluorescence quenching experiment of BSA with this compound.

[this compound] (µM)Fluorescence Intensity (a.u.)F0/F
08501.00
107251.17
206301.35
305551.53
404901.73
504401.93

From a linear fit of the Stern-Volmer plot of this data, the KSV would be calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_bsa Prepare 10 µM BSA Stock measure_f0 Measure Initial Fluorescence (F0) of BSA Solution prep_bsa->measure_f0 prep_quencher Prepare 1 mM Quencher Stock titrate Titrate with Quencher prep_quencher->titrate setup_spectro Setup Spectrofluorometer (Ex: 295 nm, Em: 310-450 nm) setup_spectro->measure_f0 measure_f0->titrate measure_f Measure Fluorescence (F) after each addition titrate->measure_f Repeat for multiple concentrations correct_ife Correct for Inner Filter Effect measure_f->correct_ife plot_sv Plot F0/F vs. [Q] (Stern-Volmer Plot) correct_ife->plot_sv calc_ksv Calculate KSV from Slope plot_sv->calc_ksv

Caption: Experimental workflow for fluorescence quenching titration.

quenching_mechanism cluster_fluorophore Fluorophore (Tryptophan) cluster_quencher Quencher (this compound) S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation (295 nm) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Heavy Atom Quencher Heavy Atom (Br) T1->S0 Phosphorescence (Non-radiative decay)

Caption: Heavy-atom induced fluorescence quenching mechanism.

Conclusion

This compound presents a promising tool for use in fluorescence quenching experiments. Due to the heavy-atom effect of the bromine substituent, it is expected to act as an effective quencher of intrinsic protein fluorescence. The detailed protocol provided here for a model system demonstrates how this compound can be used to investigate and quantify protein-ligand interactions. This approach is broadly applicable to various protein systems and can be a valuable assay in drug discovery and fundamental biochemical research for screening and characterizing binding events.

References

Application Notes & Protocols for Labeling Proteins with N-Fmoc-4-Br-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for elucidating protein structure, function, and interactions. N-Fmoc-4-Br-D-tryptophan is a versatile UAA that can be used as a photo-activatable cross-linker to map protein-protein interactions, a key application in drug development and molecular biology research. The bromo-tryptophan moiety, upon UV irradiation, can form covalent bonds with interacting partners, thus capturing transient interactions for subsequent analysis. The N-terminal Fmoc protecting group provides a handle for orthogonal chemistry or can be removed to yield the native amine.

This document provides a detailed protocol for the incorporation of this compound into a target protein in mammalian cells, subsequent Fmoc deprotection, photo-cross-linking, and analysis of the resulting protein conjugates.

Experimental Principles

The workflow for labeling proteins with this compound is a multi-step process that begins with the genetic encoding of the UAA into the protein of interest. This is achieved through the expansion of the genetic code, a technique that utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to incorporate the UAA at a specific site, typically in response to an amber stop codon (UAG).[1][2] Once the protein is expressed with the incorporated UAA, the Fmoc group can be removed under mild conditions. The protein is then incubated with its potential binding partners, and the mixture is exposed to UV light to induce photo-cross-linking. Finally, the cross-linked complexes are analyzed to identify the interaction partners and map the interaction sites.

Key Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins in Mammalian Cells

This protocol describes the transient transfection of mammalian cells for the expression of a target protein containing this compound.

Prerequisites:

  • A mammalian expression vector for the protein of interest (POI), with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • A mammalian expression vector encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) engineered to charge this compound onto the orthogonal tRNA. An engineered tryptophanyl-tRNA synthetase (TrpRS) capable of accommodating bulky tryptophan analogs may serve as a starting point for developing a suitable synthetase.[3][4]

  • A mammalian expression vector for the cognate orthogonal tRNA (e.g., tRNA Pyl CUA).

  • This compound.

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution (100 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of DMEM with 10% FBS.

  • Transfection Complex Preparation:

    • In a sterile tube, dilute the plasmids: 500 ng of POI plasmid, 500 ng of aaRS plasmid, and 500 ng of tRNA plasmid in 125 µL of Opti-MEM.

    • In a separate tube, add 3 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM.

    • Combine the diluted DNA and the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection: Add the transfection complex dropwise to the cells.

  • UAA Supplementation: 6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and this compound at a final concentration of 1 mM.

  • Protein Expression: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein of interest.

  • Verification of Incorporation (Optional): Analyze a small aliquot of the cell lysate by SDS-PAGE and Western blotting using an antibody against a tag on the POI (e.g., His-tag, FLAG-tag) to confirm the expression of the full-length protein. The presence of a band corresponding to the full-length protein is indicative of successful UAA incorporation.

Protocol 2: Mild Fmoc-Deprotection of the Labeled Protein

Standard Fmoc deprotection with piperidine is too harsh for folded proteins. This protocol uses a milder condition with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

Materials:

  • Cell lysate containing the Fmoc-labeled protein

  • DBU stock solution (1 M in DMF)

  • 1-Octanethiol (scavenger)

  • Buffer for protein of interest (e.g., PBS, pH 7.4)

Procedure:

  • To the cell lysate, add DBU to a final concentration of 2% (v/v) and 1-octanethiol to a final concentration of 2% (v/v).

  • Incubate the reaction at room temperature for 15-30 minutes.

  • The deprotected protein can be used directly for subsequent experiments or purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Protocol 3: Photo-Cross-Linking of the Labeled Protein with Interacting Partners

This protocol describes the photo-activation of the 4-bromo-tryptophan to induce cross-linking with binding partners.

Materials:

  • Deprotected protein containing 4-Br-D-tryptophan

  • Putative interaction partner protein(s)

  • UV lamp (e.g., 302 nm or 365 nm transilluminator)

  • Quartz cuvette or 96-well UV-transparent plate

Procedure:

  • Mix the protein containing 4-Br-D-tryptophan with its putative interaction partner(s) in a suitable buffer at desired concentrations.

  • Incubate the mixture to allow for complex formation (e.g., 30 minutes at 4°C).

  • Transfer the sample to a quartz cuvette or a UV-transparent plate.

  • Irradiate the sample with UV light. The optimal wavelength and duration should be determined empirically, but a starting point is 302-365 nm for 15-60 minutes on ice.[5]

  • After irradiation, the sample is ready for analysis.

Analysis and Characterization

SDS-PAGE and Western Blotting
  • Purpose: To visualize the formation of higher molecular weight cross-linked complexes.

  • Method:

    • Run the irradiated and non-irradiated (control) samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe with an antibody against the POI or its interaction partner.

    • The appearance of new, higher molecular weight bands in the irradiated sample indicates successful cross-linking.

Mass Spectrometry
  • Purpose: To confirm the incorporation of this compound and to identify the cross-linked peptides and interaction sites.

  • Method:

    • Excise the protein bands of interest (both monomeric and cross-linked) from a Coomassie-stained SDS-PAGE gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Extract the peptides and analyze them by LC-MS/MS.

    • For incorporation confirmation: Search the MS/MS data against the POI sequence with a variable modification corresponding to the mass of 4-Br-D-tryptophan at the target site.

    • For cross-link analysis: Use specialized cross-linking software (e.g., pLink, MaxLynx) to identify inter- and intra-molecular cross-linked peptides.[1]

Quantitative Data Summary

The following table provides an example of the type of quantitative data that can be obtained from these experiments. The values are illustrative and will vary depending on the specific protein system and experimental conditions.

ParameterMetricExample Value
UAA Incorporation Efficiency Full-length protein yield (mg/L of culture)0.5 - 2.0
Incorporation fidelity (%)>95%
Fmoc-Deprotection Deprotection efficiency (%)>90%
Photo-Cross-Linking Cross-linking yield (%)5 - 20%
Mass Spectrometry Analysis Sequence coverage of POI (%)>80%
Number of identified cross-linked peptidesVaries

Diagrams

experimental_workflow cluster_incorporation Step 1: UAA Incorporation cluster_deprotection Step 2: Fmoc Deprotection cluster_crosslinking Step 3: Photo-Cross-Linking cluster_analysis Step 4: Analysis Transfection Transfection of Mammalian Cells (POI, aaRS, tRNA plasmids) Expression Protein Expression with This compound Transfection->Expression Lysis Cell Lysis and Lysate Collection Expression->Lysis Deprotection Mild Deprotection (DBU, Thiol Scavenger) Lysis->Deprotection Incubation Incubation with Interaction Partner(s) Deprotection->Incubation UV_Irradiation UV Irradiation (302-365 nm) Incubation->UV_Irradiation SDS_PAGE SDS-PAGE / Western Blot UV_Irradiation->SDS_PAGE MS Mass Spectrometry UV_Irradiation->MS

Caption: Experimental workflow for protein labeling.

signaling_pathway_logic POI Protein of Interest (POI) with 4-Br-D-Trp Complex POI-Partner Complex POI->Complex Partner Interaction Partner Partner->Complex UV UV Light (hv) Complex->UV Crosslinked_Complex Covalently Cross-linked POI-Partner Complex UV->Crosslinked_Complex

References

Troubleshooting & Optimization

overcoming poor coupling efficiency of N-Fmoc-4-Br-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Fmoc-4-Br-D-tryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of this sterically hindered amino acid during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

The poor coupling efficiency of this compound is primarily due to steric hindrance. The bulky bromine atom at the 4-position of the indole ring, combined with the Fmoc protecting group, sterically shields the carboxylic acid group, making it difficult for the incoming nucleophilic amine of the growing peptide chain to attack and form a peptide bond. This can lead to incomplete reactions, resulting in deletion sequences and lower purity of the final peptide.

Q2: What are the most common side reactions observed during the coupling of this compound?

In addition to incomplete coupling, the following side reactions can be exacerbated by the slow reaction kinetics of this compound:

  • Racemization: Although the D-amino acid is being used, racemization can still be a concern with certain activation methods, especially with prolonged reaction times.

  • Diketopiperazine formation: This is a common side reaction in SPPS, particularly when proline is the second amino acid. Slow coupling of the third amino acid can provide more time for the deprotected N-terminus of the second amino acid to attack the ester linkage to the resin, leading to cleavage and formation of a cyclic dipeptide.

  • Modification of the indole ring: While the bromine atom offers some protection, the indole ring of tryptophan can be susceptible to modification under acidic conditions used during cleavage, or by reactive species generated during coupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of peptides containing this compound.

Problem 1: Low coupling efficiency observed by Kaiser test or other monitoring methods.

The Kaiser test is a qualitative method to detect free primary amines on the resin. A positive (blue) result after a coupling step indicates that the reaction is incomplete.

dot

Troubleshooting_Low_Coupling_Efficiency cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Protocol Optimization cluster_3 Advanced Strategies start Positive Kaiser Test (Low Coupling Efficiency) action1 Extend Reaction Time start->action1 Simple Fix action2 Double Couple action1->action2 If still incomplete optimization1 Change Coupling Reagent (e.g., to HATU or COMU) action2->optimization1 Persistent Issue optimization2 Increase Reagent Equivalents optimization1->optimization2 advanced1 Incorporate as Dipeptide optimization1->advanced1 For very difficult couplings optimization3 Elevate Temperature (with caution) optimization2->optimization3

Caption: Troubleshooting workflow for low coupling efficiency.

Solutions:

  • Extend the coupling time: For sterically hindered amino acids, a standard coupling time of 1-2 hours may be insufficient. Extend the reaction time to 4-6 hours or even overnight.

  • Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.

  • Increase reagent equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 4-5 equivalents relative to the resin loading).

  • Change the coupling reagent: Standard coupling reagents like HBTU may not be efficient enough. Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids, such as HATU or COMU.[1][2]

Problem 2: Significant deletion of the 4-Br-D-Trp residue in the final peptide, confirmed by mass spectrometry.

This is a direct consequence of poor coupling efficiency in the previous step.

Solutions:

  • Optimize the coupling protocol: Implement the changes suggested in Problem 1. The choice of coupling reagent is critical. The table below summarizes recommended coupling reagents for sterically hindered amino acids.

  • Incorporate as a dipeptide: If single amino acid coupling remains problematic, consider synthesizing a dipeptide containing this compound in solution phase and then coupling the dipeptide to the resin-bound peptide.

Coupling ReagentAdditiveBaseKey Advantages
HATU (Internal HOAt)DIPEA, CollidineHigh coupling efficiency, fast reaction rates, reduced racemization.[3]
COMU (Internal Oxyma)DIPEAHigh efficiency comparable to HATU, improved safety profile over HOBt/HOAt-based reagents.[4][5]
HBTU HOBtDIPEA, NMMA common and effective reagent, but may be less efficient than HATU or COMU for highly hindered couplings.[6]
DIC/OxmaPure OxmaPure(None)Good for reducing racemization, safer alternative to HOBt.

Problem 3: Racemization or other side products detected by HPLC analysis of the crude peptide.

Slow coupling reactions can increase the risk of side reactions.

Solutions:

  • Use a less racemization-prone base: If using DIPEA, consider switching to a bulkier or less basic amine such as 2,4,6-collidine.

  • Maintain a neutral pH during coupling: Excess base can promote racemization. Use the stoichiometric amount of base required for the reaction.

  • Lower the reaction temperature: While higher temperatures can increase reaction rates, they can also increase the risk of racemization. If you are using elevated temperatures, try performing the coupling at room temperature for a longer duration.

Experimental Protocols

Protocol 1: HATU-mediated coupling of this compound

This protocol is recommended as a starting point for achieving high coupling efficiency.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue the coupling for an additional 2 hours or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: COMU-mediated coupling of this compound

COMU is a third-generation uronium-type coupling reagent with high efficiency.[4][5]

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation and Coupling: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex for 1 minute. Immediately add this solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[4]

  • Monitoring and Washing: Follow the same procedure as in Protocol 1.

Signaling Pathway Context: Conotoxins and the NMDA Receptor

Peptides containing bromotryptophan are found in some conotoxins, which are neurotoxic peptides from the venom of marine cone snails.[7] Some conotoxins are known to target ion channels, including the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. The NMDA receptor is a ligand-gated ion channel that is activated by glutamate and glycine. Its dysregulation is implicated in various neurological disorders.

dot

NMDA_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Binds AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening AMPA_R->NMDA_R Depolarization (removes Mg²⁺ block) CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB LTP Long-Term Potentiation (Synaptic Plasticity) CREB->LTP Conotoxin Conotoxin (with 4-Br-Trp) Conotoxin->NMDA_R Modulates Activity

References

Technical Support Center: N-Fmoc-4-Br-D-tryptophan in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-Fmoc-4-Br-D-tryptophan in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Poor Solubility of this compound During Coupling

Question: I am experiencing difficulty dissolving this compound in standard solvents like DMF for my solid-phase peptide synthesis. What steps can I take to improve its solubility and ensure efficient coupling?

Answer: Poor solubility of this compound is a common challenge due to the large, hydrophobic nature of the Fmoc group combined with the brominated indole side chain. The following troubleshooting steps, organized from simplest to most advanced, can help address this issue.

Troubleshooting Workflow

G start Start: Solubility Issue with This compound solvent Step 1: Optimize Solvent System - Use NMP instead of DMF - Prepare a fresh solution - Gently warm the solution start->solvent sonication Step 2: Apply Sonication - Sonicate for 5-15 minutes - Monitor temperature solvent->sonication If solubility is still low additives Step 3: Use Solubility-Enhancing Additives - Add a small percentage of DMSO - Consider chaotropic agents (e.g., LiCl) sonication->additives If precipitation occurs coupling Step 4: Adjust Coupling Strategy - Perform a pre-activation step - Increase coupling time - Consider a more potent coupling reagent additives->coupling If coupling is inefficient success Success: Improved Solubility and Coupling coupling->success If issue is resolved fail Issue Persists: Contact Technical Support coupling->fail If issue persists

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving this compound?

For challenging Fmoc-amino acids like this compound, N-Methyl-2-pyrrolidone (NMP) is often a better solvent than N,N-Dimethylformamide (DMF) due to its superior solvating properties. A mixture of DMF and Dichloromethane (DCM) can also be effective for certain coupling protocols.

2. Can I heat the solvent to dissolve this compound?

Gentle warming (e.g., to 30-40°C) can aid in dissolution. However, prolonged heating or high temperatures should be avoided to prevent potential degradation or racemization of the amino acid.

3. Are there any additives that can improve the solubility of this compound?

Yes, adding a small percentage (e.g., 5-10%) of Dimethyl sulfoxide (DMSO) to your primary solvent (DMF or NMP) can significantly enhance solubility. The use of chaotropic agents, such as a low concentration of Lithium Chloride (LiCl), can also disrupt intermolecular hydrogen bonding and improve solvation.[1]

4. What are the best practices for coupling this compound?

Due to its steric bulk and potential for poor solubility, a pre-activation step of 15-30 minutes before adding the activated amino acid to the resin is recommended. Using a more potent coupling reagent like HATU or HCTU can also improve coupling efficiency. Double coupling, where the coupling step is repeated, may be necessary to achieve a high yield.

5. How can I monitor the coupling efficiency of this compound?

A Kaiser test or a Chloranil test can be performed after the coupling step to check for the presence of unreacted free amines on the resin. If the test is positive, a second coupling is recommended.

6. Are there any specific considerations for the cleavage and deprotection of peptides containing 4-Br-D-tryptophan?

Tryptophan residues, in general, are susceptible to modification by carbocations generated during trifluoroacetic acid (TFA) cleavage. For peptides containing 4-Br-D-tryptophan, it is crucial to use a cleavage cocktail with effective scavengers. A standard recommended cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT).

7. Does the 4-bromo substitution affect the indole side chain's reactivity?

The electron-withdrawing nature of the bromine atom can slightly alter the electron density of the indole ring. While this may influence its susceptibility to certain side reactions, the primary concern during synthesis remains its steric hindrance and hydrophobicity. During cleavage, the standard precautions for tryptophan should be sufficient.

Quantitative Data

Solvent SystemEstimated Relative SolubilityRemarks
N,N-Dimethylformamide (DMF)ModerateStandard solvent for SPPS; may require warming or sonication.
N-Methyl-2-pyrrolidone (NMP)GoodGenerally a better solvent for large, hydrophobic Fmoc-amino acids.
Dichloromethane (DCM)LowPrimarily used for resin swelling and washing; poor solvent for this amino acid.
DMF / DMSO (9:1 v/v)HighThe addition of DMSO can significantly improve solubility.
NMP / DMSO (9:1 v/v)Very HighAn excellent solvent mixture for challenging amino acids.

Experimental Protocols

Protocol: Test Coupling of this compound

This protocol is designed to help you optimize the coupling of this compound for your specific peptide sequence.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • NMP (amine-free)

  • DMSO (anhydrous)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (for washing)

  • DCM (for washing)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x).

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Solution Preparation:

    • In a separate vial, add 4 equivalents of this compound relative to the resin substitution.

    • Add NMP to dissolve the amino acid. If solubility is an issue, add DMSO up to 10% of the total volume and sonicate for 5-10 minutes.

  • Activation and Coupling:

    • To the dissolved this compound, add 3.9 equivalents of HATU.

    • Add 8 equivalents of DIPEA to the mixture and allow it to pre-activate for 15 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin and perform a Kaiser test.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with a freshly prepared activated amino acid solution.

    • If the Kaiser test is negative, wash the resin with DMF (5x) and DCM (3x).

  • Next Cycle:

    • Proceed with the Fmoc deprotection for the next amino acid in your sequence.

Disclaimer: The information provided in this technical support guide is based on general principles of solid-phase peptide synthesis and available literature. Due to the limited specific data on this compound, it is highly recommended to perform small-scale test couplings to optimize the conditions for your particular application.

References

Technical Support Center: Aggregation of Peptides Containing Hydrophobic Halogenated Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the aggregation of peptides containing hydrophobic halogenated tryptophan.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing hydrophobic halogenated tryptophan tend to aggregate?

A1: The aggregation of these peptides is primarily driven by the increased hydrophobicity imparted by the halogenated tryptophan residues. Halogenation, the substitution of a hydrogen atom with a halogen (e.g., fluorine, chlorine, bromine, iodine), significantly increases the nonpolar character of the tryptophan side chain. This enhanced hydrophobicity promotes intermolecular interactions to minimize contact with the aqueous solvent, leading to self-assembly and aggregation. Studies have shown that halogenation enhances the self-aggregating propensity of peptides compared to their non-halogenated counterparts.[1]

Q2: What is the impact of different halogens on peptide aggregation?

A2: The specific halogen can influence the degree of hydrophobicity and, consequently, the aggregation propensity. The trend in hydrophobicity generally follows the order of the halogens: F < Cl < Br < I. Therefore, peptides with iodo-tryptophan are expected to be more prone to aggregation than those with fluoro-tryptophan, assuming all other factors are equal. The polarizability of the halogen atom also plays a role in these interactions.[1]

Q3: How can I prevent aggregation during peptide synthesis and purification?

A3: During solid-phase peptide synthesis (SPPS), aggregation can be a significant challenge, leading to incomplete reactions and difficult purification. Strategies to mitigate this include using resins with good swelling properties, employing solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) instead of dichloromethane (DCM), and incorporating structure-disrupting elements like pseudoproline dipeptides every six residues. For purification, residual trifluoroacetic acid (TFA) from the cleavage and HPLC steps can sometimes influence aggregation.[2][3] It is crucial to use a carefully optimized purification protocol and consider salt exchange if TFA is suspected to be a problem.

Q4: What are the best practices for storing peptides containing hydrophobic halogenated tryptophan?

A4: For long-term storage, these peptides should be kept in lyophilized form at -20°C or, preferably, -80°C in a desiccated environment.[4] This minimizes degradation from moisture, oxidation (especially for tryptophan), and bacterial growth. For short-term storage in solution, it is advisable to use a solvent system that maintains peptide solubility, such as a solution containing a low percentage of an organic solvent like DMSO. Prepare aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Peptide is insoluble in aqueous buffers.
Potential Cause Recommended Solution Quantitative Guidelines
High Hydrophobicity Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous buffer to the desired concentration.[5][6][7][8] Sonication can aid in dissolution.[9]Start with a small volume of 100% DMSO. For cell-based assays, the final DMSO concentration should ideally be below 0.5%, with some primary cells requiring concentrations as low as 0.1%.[5]
Peptide Charge Adjust the pH of the aqueous buffer. For acidic peptides (net negative charge), use a slightly basic buffer. For basic peptides (net positive charge), use a slightly acidic buffer.[7][9]Adjust the pH to be at least 2 units away from the peptide's isoelectric point (pI).[6]
Intermolecular Hydrogen Bonding Use chaotropic agents like guanidine hydrochloride (GdnHCl) or urea to disrupt hydrogen bonds and solubilize the peptide.[4][10]Prepare a stock solution in 6 M GdnHCl or 8 M urea, then dilute into the final buffer. Be aware that these agents can denature proteins in your assay.[4]
Problem 2: Peptide precipitates out of solution upon storage or during an experiment.
Potential Cause Recommended Solution Quantitative Guidelines
Supersaturated Solution The peptide concentration may be too high for the chosen solvent system. Reduce the peptide concentration.It is recommended to keep the stock solution concentration around 1-2 mg/mL to minimize precipitation during storage.[4]
Change in Temperature Some peptides are sensitive to temperature changes. Determine the optimal storage temperature for your peptide in solution.If the peptide is more soluble at a higher temperature, gentle warming (<40°C) may help dissolve it.[11] However, for storage, colder temperatures are generally better for stability.
Buffer Incompatibility Components of the experimental buffer (e.g., salts) may be causing the peptide to precipitate.Test the peptide's solubility in different buffers to find the most compatible one. Pay attention to the ionic strength of the buffer.

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Halogenated Tryptophan-Containing Peptide

This protocol provides a stepwise approach to solubilizing a challenging peptide for experimental use.

  • Initial Solubility Test:

    • Weigh a small amount of the lyophilized peptide (e.g., 1 mg).

    • Add a small volume (e.g., 20 µL) of 100% DMSO.

    • Vortex and sonicate for 10-15 seconds. If the peptide dissolves, proceed to the next step.

    • If the peptide does not dissolve, try a different organic solvent like DMF or NMP.

  • Dilution into Aqueous Buffer:

    • Slowly add your desired aqueous buffer dropwise to the peptide-DMSO solution while vortexing.

    • If the solution becomes cloudy, you have reached the solubility limit. You may need to prepare a more dilute final solution.

  • Use of Chaotropic Agents (if necessary):

    • If the peptide is still insoluble, weigh a fresh aliquot and dissolve it in a small volume of 6 M GdnHCl or 8 M urea.

    • Once dissolved, dilute with your experimental buffer. Note that the final concentration of the chaotropic agent may affect your downstream experiments.

Protocol 2: Monitoring Peptide Aggregation with Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting peptide aggregation.[12][13][14][15]

  • Sample Preparation:

    • Prepare your peptide solution at the desired concentration in a low-salt buffer (e.g., 10 mM phosphate, 50 mM NaCl, pH 7.4). High salt concentrations can interfere with DLS measurements.

    • Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.

    • Filter the peptide solution through a low-binding 0.22 µm syringe filter into a clean cuvette.

  • Instrument Setup and Measurement:

    • Set the instrument to the appropriate temperature for your experiment. Temperature-controlled measurements can be used to assess thermal stability.[16]

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • An increase in the average Rh and PDI over time is indicative of peptide aggregation.[13] The presence of multiple peaks in the size distribution suggests the formation of different aggregate species.

Protocol 3: Assessing Peptide Secondary Structure with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.[17] Aggregation is often associated with a conformational change, typically from a random coil or alpha-helical structure to a beta-sheet structure.

  • Sample Preparation:

    • Prepare the peptide solution at a concentration of 0.1-0.2 mg/mL in a suitable buffer. The buffer should not have a high absorbance in the far-UV region (190-250 nm). Phosphate buffers are a good choice.

    • Use a quartz cuvette with a path length of 1 mm.

  • Instrument Setup and Measurement:

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the peptide sample from 260 nm down to 190 nm.

  • Data Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • A spectrum with a minimum around 218 nm is characteristic of a beta-sheet structure, which is often associated with aggregation. A random coil will have a minimum around 200 nm, while an alpha-helix will have minima at approximately 208 nm and 222 nm.

Visualizations

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_analysis Analysis cluster_results Results start Lyophilized Peptide solubilize Solubilization Protocol start->solubilize filter 0.22 µm Filtration solubilize->filter dls DLS Analysis filter->dls Monitor Aggregation cd CD Spectroscopy filter->cd Assess Secondary Structure aggregation_state Aggregation State dls->aggregation_state secondary_structure Secondary Structure cd->secondary_structure

Caption: Experimental workflow for the analysis of peptide aggregation.

troubleshooting_logic cluster_solubility Solubility Issues cluster_solutions Potential Solutions start Peptide Aggregation Issue insoluble Insoluble in Aqueous Buffer start->insoluble precipitates Precipitates from Solution start->precipitates organic_solvent Use Organic Co-solvent (DMSO, DMF) insoluble->organic_solvent ph_adjust Adjust pH insoluble->ph_adjust chaotropes Use Chaotropic Agents (GdnHCl, Urea) insoluble->chaotropes precipitates->organic_solvent lower_conc Lower Peptide Concentration precipitates->lower_conc change_buffer Change Buffer precipitates->change_buffer

Caption: Troubleshooting logic for addressing peptide aggregation.

References

minimizing racemization of N-Fmoc-4-Br-D-tryptophan during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of N-Fmoc-4-Br-D-tryptophan during the activation step of solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Significant racemization of this compound is detected in the final peptide product.

Potential Causes & Solutions:

  • Inappropriate Coupling Reagent: The choice of coupling reagent significantly impacts the extent of racemization. Some reagents are inherently "hotter" and lead to higher levels of epimerization.

    • Recommendation: Switch to a coupling reagent known for lower racemization potential. Phosphonium salt-based reagents like PyAOP and DEPBT, or uronium salt-based reagents with minimal basicity, are often preferred for sensitive amino acids. Carbodiimide-based activations (e.g., DIC) should always be used in the presence of a racemization-suppressing additive.

  • Absence or Ineffective Additive: Additives are crucial for suppressing racemization by forming an active ester that is less prone to epimerization.

    • Recommendation: Always include an additive such as Oxyma Pure, 1-hydroxybenzotriazole (HOBt), or 7-aza-1-hydroxybenzotriazole (HOAt) in the activation mixture. Oxyma Pure is often considered a highly effective and safer alternative to HOBt.

  • Base-Mediated Racemization: The base used during coupling can directly abstract the alpha-proton of the activated amino acid, leading to racemization. This is particularly problematic with strong and sterically unhindered bases.

    • Recommendation: Use a weaker, sterically hindered base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for highly sensitive couplings, switching to a less basic amine like N-methylmorpholine (NMM) or the even more hindered 2,4,6-collidine can be beneficial.[1] The amount of base should also be carefully controlled.

  • Prolonged Activation Time: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization.

    • Recommendation: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after it is prepared.

  • Elevated Temperature: Higher temperatures can accelerate the rate of racemization.

    • Recommendation: Perform the coupling reaction at room temperature or below. If microwave synthesis is employed, consider reducing the coupling temperature, for instance, from 80°C to 50°C, as this has been shown to limit racemization for other sensitive residues like histidine and cysteine.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization?

A1: Amino acids are susceptible to racemization during the activation of their carboxyl group for peptide bond formation. Urethane-protected amino acids like Fmoc derivatives are generally considered resistant to racemization. However, factors such as the presence of electron-withdrawing groups on the amino acid side chain or backbone can increase the acidity of the α-proton, making it more susceptible to abstraction by a base. The activation process itself, which converts the carboxylic acid into a highly reactive species, facilitates this side reaction.

Q2: Which coupling reagent is best for minimizing racemization of this derivative?

A2: While specific data for this compound is limited, general principles for racemization-prone amino acids suggest that phosphonium salt-based reagents like DEPBT are remarkably resistant to causing racemization.[3] Uronium salt reagents like COMU have also been shown to be very effective in reducing epimerization.[4] Carbodiimides such as DIC, when paired with an additive like Oxyma Pure or HOAt, are also a good choice, especially when base-free activation conditions are desired.[3][5]

Q3: Can the base used in the coupling step really make a difference?

A3: Absolutely. The base plays a critical role in the racemization process. Stronger and less sterically hindered bases can more easily abstract the α-proton of the activated amino acid. For sensitive couplings, it is advisable to use a weaker or more sterically hindered base. For example, replacing DIPEA with N-methylmorpholine (NMM) or collidine can significantly reduce the level of racemization.[4]

Q4: Is it necessary to use an additive like HOBt or Oxyma Pure?

A4: Yes, it is highly recommended. Additives like HOBt, HOAt, and Oxyma Pure react with the activated amino acid to form an active ester. This intermediate is more stable and less prone to racemization than the initial activated species. Using a coupling reagent in the absence of such an additive increases the risk of racemization.[6][7]

Q5: Does the Fmoc deprotection step contribute to the racemization of the preceding amino acid?

A5: While the primary focus is on the activation step, the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) can also contribute to epimerization, especially for sensitive residues at the C-terminus of a peptide fragment. However, for the coupling of a new amino acid, the racemization of that incoming residue occurs during its activation and coupling, not during the deprotection of the previously coupled residue.

Data Presentation

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA85%
HBTUDIPEA83%
PyBOPDIPEA82%
DMTMM-BF4NMM90%
COMU TMP >98%
DEPBT TMP >98%

Data is illustrative and based on trends observed for Phenylglycine. HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU = N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DMTMM-BF4 = 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate, COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, DEPBT = 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, TMP = 2,4,6-Trimethylpyridine.

Experimental Protocols

Recommended Protocol for Low-Racemization Activation and Coupling of this compound

This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis.

Reagents and Materials:

  • This compound

  • Coupling Reagent: COMU or DEPBT

  • Base: 2,4,6-Trimethylpyridine (TMP) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

  • Nitrogen for inert atmosphere

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation:

    • In a separate reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.5 to 3 equivalents relative to the resin substitution) in anhydrous DMF.

    • Add the coupling reagent (e.g., COMU, 1.5 to 3 equivalents) to the amino acid solution.

    • Add the base (e.g., TMP, 3 to 6 equivalents) to the mixture.

  • Coupling:

    • Immediately after preparation, add the activation solution to the vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Once the coupling reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Mandatory Visualization

TroubleshootingWorkflow Start Start: Racemization Detected CheckReagent Step 1: Evaluate Coupling Reagent Start->CheckReagent IsReagentOptimal Is a low-racemization reagent in use? (e.g., COMU, DEPBT) CheckReagent->IsReagentOptimal ChangeReagent Action: Switch to COMU, DEPBT, or DIC/Oxyma IsReagentOptimal->ChangeReagent No CheckAdditive Step 2: Check for Additive IsReagentOptimal->CheckAdditive Yes ChangeReagent->CheckAdditive IsAdditivePresent Is an additive present? (Oxyma, HOAt, HOBt) CheckAdditive->IsAdditivePresent AddAdditive Action: Incorporate Oxyma or HOAt into the protocol IsAdditivePresent->AddAdditive No CheckBase Step 3: Assess Base IsAdditivePresent->CheckBase Yes AddAdditive->CheckBase IsBaseWeak Is a weak, hindered base in use? (e.g., NMM, Collidine) CheckBase->IsBaseWeak ChangeBase Action: Replace strong base (e.g., DIPEA) with NMM or Collidine IsBaseWeak->ChangeBase No CheckConditions Step 4: Review Reaction Conditions IsBaseWeak->CheckConditions Yes ChangeBase->CheckConditions AreConditionsMild Are pre-activation time minimal and temperature controlled? CheckConditions->AreConditionsMild ModifyConditions Action: Minimize pre-activation and ensure room temperature coupling AreConditionsMild->ModifyConditions No End End: Racemization Minimized AreConditionsMild->End Yes ModifyConditions->End

Caption: Troubleshooting workflow for minimizing racemization.

References

troubleshooting unexpected byproducts in mass spec of 4-bromo-tryptophan peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-tryptophan (4-Br-Trp) containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve unexpected byproducts in your mass spectrometry data.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometric analysis of 4-bromo-tryptophan peptides.

Issue 1: An unexpected peak corresponding to the loss of bromine is observed.

Question: I am observing a significant ion in my mass spectrum that corresponds to my peptide mass minus the mass of bromine (~79/81 Da) or hydrogen bromide (~80/82 Da). What is causing this dehalogenation?

Answer: The observation of peaks corresponding to the loss of bromine (debromination) or hydrogen bromide is a known phenomenon in the mass spectrometry of halogenated compounds. This can occur through several mechanisms:

  • In-source Decay/Fragmentation: The high energy in the ionization source (e.g., electrospray ionization - ESI) can sometimes be sufficient to cause fragmentation of the peptide before it enters the mass analyzer. Halogen bonds can be labile under these conditions.

  • Collision-Induced Dissociation (CID): During tandem mass spectrometry (MS/MS), the collision energy used to fragment the peptide for sequencing can lead to the cleavage of the carbon-bromine bond, resulting in a neutral loss of Br or HBr. This is a common fragmentation pathway for halogenated organic molecules.

Troubleshooting Steps:

  • Optimize Ion Source Conditions:

    • Reduce Source Energy: Lower the capillary voltage and cone voltage (in ESI) to the minimum required for stable ionization. This reduces the energy imparted to the peptide, minimizing in-source decay.

    • Adjust Temperatures: Optimize desolvation gas temperature and flow to ensure efficient solvent removal without excessive heating of the analyte, which can promote thermal degradation.

  • Modify MS/MS Fragmentation Parameters:

    • Lower Collision Energy: If dehalogenation is primarily observed in your MS/MS spectra, reduce the collision energy. Use a stepwise approach to find the optimal energy that provides sufficient peptide backbone fragmentation for sequencing while minimizing the loss of bromine.

    • Consider Alternative Fragmentation Methods: If available, electron-based fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can be beneficial. These methods tend to preserve labile post-translational modifications and may reduce the incidence of dehalogenation compared to CID.

  • Analyze Isotope Patterns: Bromine has two common isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Your mass spectrum should show a characteristic doublet for bromine-containing ions, with peaks of roughly equal intensity separated by ~2 Da. The dehalogenated peptide will appear as a single peak. This isotopic signature is a key indicator of whether your peptide contains bromine.

Issue 2: I am seeing peaks that suggest my 4-bromo-tryptophan residue is oxidized (+16 Da, +32 Da, etc.).

Question: My mass spectrum shows peaks with mass additions of +16 Da, +32 Da, or other combinations, suggesting oxidation of the 4-bromo-tryptophan. Is this a real modification or an artifact?

Answer: Tryptophan is highly susceptible to oxidation, and this can be exacerbated during sample preparation and mass spectrometry analysis.[1] The presence of a bromine atom can also influence the electronic properties of the indole ring, potentially affecting its reactivity. These oxidative modifications are often artifacts introduced during the experimental workflow.[2]

Common oxidative modifications of tryptophan and their corresponding mass shifts include:

  • +4 Da: Formation of kynurenine.[1]

  • +16 Da: Addition of one oxygen atom (e.g., hydroxytryptophan).[1]

  • +32 Da: Addition of two oxygen atoms (e.g., N-formylkynurenine or dihydroxytryptophan).[1]

Troubleshooting Steps:

  • Review Sample Preparation Protocol:

    • Minimize Exposure to Oxidants: Avoid prolonged exposure of your sample to air and light. Use freshly prepared buffers and solvents.

    • Avoid Harsh Chemical Treatments: Reagents used for reduction and alkylation, or harsh pH conditions, can sometimes promote oxidation.

    • SDS-PAGE as a Source of Oxidation: If you are analyzing peptides from a gel, be aware that the electrophoresis process itself can be a source of oxidative artifacts.[1]

  • Optimize LC-MS Conditions:

    • Use High-Purity Solvents: Ensure that your mobile phases are made with high-purity, MS-grade solvents to minimize contaminants that could cause oxidation.

    • Minimize Sample Time in Autosampler: If possible, keep your samples cooled in the autosampler and minimize the time they sit before injection.

  • Data Analysis and Interpretation:

    • Look for Co-elution: If the oxidized species is an artifact of the ionization process, it may co-elute with the unmodified peptide.

    • Manual Spectra Validation: Carefully examine your MS/MS spectra to confirm the site of modification. The presence of fragment ions containing the 4-bromo-tryptophan residue with the corresponding mass shift will confirm the oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts I should expect to see with my 4-bromo-tryptophan peptide?

A1: Besides the protonated molecule ([M+H]+), it is common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+), especially if glassware was not meticulously cleaned or if the salts are present in your buffers or solvents. Other common adducts can arise from solvents, such as acetonitrile ([M+ACN+H]+).

AdductMass Difference (Da)Common Sources
Sodium+22.989Glassware, buffers, water
Potassium+39.098Glassware, buffers, water
Acetonitrile+41.027LC mobile phase
Formic Acid+46.005LC mobile phase additive

Q2: How can I confirm that the peak I am seeing is my 4-bromo-tryptophan peptide?

A2: The most definitive confirmation comes from the isotopic pattern of bromine. Natural bromine consists of two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, any ion containing your peptide should appear as a pair of peaks (a doublet) of nearly equal intensity, separated by approximately 2 Da. If you do not observe this characteristic pattern, the peak is unlikely to be your intact peptide.

Q3: My peptide sequence contains both 4-bromo-tryptophan and methionine. I see a +16 Da peak. How do I know which residue is oxidized?

A3: Both methionine and tryptophan are prone to oxidation (+16 Da). To determine the site of oxidation, you will need to perform tandem mass spectrometry (MS/MS). By analyzing the fragment ions (b- and y-ions), you can pinpoint the location of the +16 Da modification on the peptide backbone. If fragment ions containing the 4-bromo-tryptophan show the mass shift, then that is the site of oxidation. Conversely, if fragments containing methionine show the shift, then it is the oxidized residue.

Q4: Are there any specific considerations for sample preparation when working with 4-bromo-tryptophan peptides?

A4: While general peptide sample preparation protocols are a good starting point, for 4-bromo-tryptophan peptides, it is crucial to minimize the potential for artifact formation. This includes:

  • Using high-purity reagents and solvents to avoid contaminants that can form adducts.

  • Minimizing exposure to light and air to reduce the risk of oxidation.

  • Careful optimization of digestion conditions if your peptide is part of a larger protein to avoid side reactions.

  • Desalting your sample before MS analysis to remove salts that can cause adduct formation and ion suppression.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of a Synthetic 4-Bromo-Tryptophan Peptide
  • Sample Solubilization:

    • Dissolve the synthetic peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1 µg/µL.

    • Vortex briefly to ensure complete dissolution.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 40% B over 30 minutes, then increase to 95% B to wash the column, followed by re-equilibration at 5% B. This gradient should be optimized for your specific peptide.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS Scan Range: m/z 100-2000.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) selecting the top 3-5 most intense precursor ions.

    • Collision Energy: Use a ramp of collision energies (e.g., 10-40 eV) to ensure good fragmentation. Start with a lower energy range to minimize dehalogenation.

Visualizations

troubleshooting_workflow Troubleshooting Unexpected Byproducts in 4-Br-Trp Peptide Mass Spec start Start Analysis ms_analysis Perform LC-MS/MS start->ms_analysis unexpected_peaks Unexpected Peaks Observed? ms_analysis->unexpected_peaks dehalogenation Mass Loss of ~79/81 Da or ~80/82 Da? (Dehalogenation) unexpected_peaks->dehalogenation Yes end Analysis Complete unexpected_peaks->end No oxidation Mass Gain of +16, +32 Da? (Oxidation) dehalogenation->oxidation No opt_source Optimize Ion Source: - Reduce Voltages - Adjust Temperatures dehalogenation->opt_source Yes adducts Other Unexpected Masses? (Adducts, etc.) oxidation->adducts No rev_sample_prep Review Sample Prep: - Minimize exposure to air/light - Check for harsh reagents oxidation->rev_sample_prep Yes adducts->end No check_reagents Check Reagents & Solvents: - Use MS-grade - Test for salt contamination adducts->check_reagents Yes opt_cid Optimize MS/MS: - Lower Collision Energy - Consider ETD/ECD opt_source->opt_cid opt_cid->ms_analysis opt_lc Optimize LC-MS: - Use high-purity solvents - Cool autosampler rev_sample_prep->opt_lc opt_lc->ms_analysis clean_glassware Ensure Clean Glassware check_reagents->clean_glassware desalt Desalt Sample clean_glassware->desalt desalt->ms_analysis

Caption: Troubleshooting workflow for unexpected byproducts.

fragmentation_pathways Potential Fragmentation & Byproduct Pathways for 4-Br-Trp Peptides peptide [Peptide-4-Br-Trp-H]+ cid Collision-Induced Dissociation (CID) peptide->cid source_conditions Ion Source Conditions & Sample Prep peptide->source_conditions b_y_ions b- and y-ions (Peptide Backbone Fragmentation) cid->b_y_ions dehalogenation Neutral Loss of Br or HBr ([Peptide-Trp-H]+) cid->dehalogenation source_conditions->dehalogenation oxidation Oxidation ([Peptide-4-Br-Trp+O-H]+) ([Peptide-4-Br-Trp+2O-H]+) source_conditions->oxidation adducts Adduct Formation ([Peptide-4-Br-Trp+Na]+) ([Peptide-4-Br-Trp+K]+) source_conditions->adducts

Caption: Potential byproduct and fragmentation pathways.

References

Technical Support Center: Synthesis of Peptides Containing N-Fmoc-4-Br-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Fmoc-4-Br-D-tryptophan in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the overall yield of my 4-Br-D-Trp containing peptide unexpectedly low?

Answer:

Low peptide yield can stem from several factors throughout the SPPS workflow. Key areas to investigate include incomplete Fmoc deprotection, inefficient coupling of the bulky this compound residue, and side reactions during final cleavage.

Potential Causes and Solutions:

  • Incomplete Fmoc Deprotection: The bulky nature of the 4-bromo-tryptophan side chain can sometimes hinder the accessibility of the Fmoc group to the deprotection reagent (piperidine).

    • Solution: Increase the deprotection time or perform a second deprotection step. Monitoring the Fmoc deprotection via UV spectroscopy of the fulvene-piperidine adduct can confirm complete removal.

  • Inefficient Coupling: Steric hindrance from both the Fmoc group and the brominated indole side chain can slow down the coupling reaction.

    • Solution: Employ a more potent coupling reagent or extend the coupling time. A double coupling strategy, where the coupling step is repeated before moving to the next deprotection, is often effective.

  • Side Reactions During Cleavage: The electron-rich indole ring of tryptophan is susceptible to alkylation by carbocations generated from protecting groups and the resin linker during acidic cleavage.

    • Solution: Utilize a scavenger "cocktail" in your cleavage mixture to quench these reactive species. Protecting the indole nitrogen with a Boc group (Fmoc-D-Trp(Boc)-OH) is a highly effective strategy to prevent this side reaction.[1]

Question 2: My peptide has a significant impurity with a mass addition of +106 Da. What is the likely cause and how can I prevent it?

Answer:

An impurity with a mass increase of 106 Da in peptides synthesized on a Wang resin is often due to the alkylation of the tryptophan indole ring by the resin linker during final cleavage with trifluoroacetic acid (TFA).

Troubleshooting Workflow for Tryptophan Alkylation:

G cluster_problem Problem Identification cluster_cause Potential Cause cluster_solutions Solutions Problem Low Yield & Impurity (+106 Da) Cause Tryptophan Alkylation by Wang Resin Linker Problem->Cause is likely caused by Solution1 Use Indole Protection: Fmoc-D-Trp(Boc)-OH Cause->Solution1 prevented by Solution2 Optimize Cleavage Cocktail: Add Scavengers Cause->Solution2 mitigated by Solution3 Change Resin Type: e.g., 2-Chlorotrityl Chloride Resin Cause->Solution3 avoided by

Caption: Troubleshooting workflow for tryptophan alkylation.

Preventative Measures:

  • Indole Protection: The most effective method to prevent this side reaction is to use Fmoc-D-Trp(Boc)-OH. The Boc group shields the indole nitrogen from electrophilic attack.

  • Scavengers: While standard scavengers may not completely eliminate this specific side reaction, a well-optimized cleavage cocktail is still crucial.

  • Resin Choice: Using a more acid-labile resin, such as 2-chlorotrityl chloride resin, allows for milder cleavage conditions, which can reduce the extent of side reactions.

Question 3: How can I improve the coupling efficiency of this compound?

Answer:

Improving the coupling efficiency of this sterically hindered amino acid is critical for achieving high purity and yield.

Strategies for Enhanced Coupling:

  • Choice of Coupling Reagent: The selection of the coupling reagent can significantly impact the reaction rate and efficiency. While standard reagents like HBTU can be effective, more powerful reagents may be necessary in difficult contexts.

    Coupling ReagentClassKey Features
    HBTU/TBTU AminiumCommonly used, efficient for most couplings.
    HATU AminiumMore reactive than HBTU, beneficial for hindered couplings.
    COMU AminiumHigh reactivity, good solubility, and reduced risk of guanidinylation side reactions compared to HBTU/HATU.
    DIC/OxymaPure Carbodiimide/AdditiveProvides a less basic environment, which can be advantageous in minimizing racemization.
  • Double Coupling: As previously mentioned, repeating the coupling step is a robust method to drive the reaction to completion.

  • Reaction Monitoring: Utilize a colorimetric test, such as the Kaiser test, to confirm the absence of free amines on the resin before proceeding to the next step. A negative test indicates a complete coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for a peptide containing 4-Br-D-Trp?

A1: A standard and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water. The TIS acts as a carbocation scavenger.

  • Recommended General-Purpose Cleavage Cocktail:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

For peptides that are particularly prone to side reactions, more complex scavenger mixtures, such as Reagent K, can be employed.

  • Reagent K:

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

Q2: Should I use a protecting group for the indole nitrogen of 4-Br-D-tryptophan?

A2: Yes, it is highly recommended. Using N-Fmoc-4-Br-D-Trp(Boc)-OH will significantly reduce the risk of side reactions, particularly alkylation of the indole ring during TFA cleavage. This leads to a purer crude product and simplifies purification, ultimately improving the final yield.

Q3: What are the best practices for purification of a 4-Br-D-Trp containing peptide?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

  • Stationary Phase: A C18 column is the most common choice.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent is typically used.

  • Detection: UV detection at 220 nm and 280 nm is standard. The brominated tryptophan will have a distinct UV absorbance profile that can aid in identification.

Q4: How does the bromine atom on the tryptophan affect the synthesis?

A4: The bromine atom is an electron-withdrawing group, which can slightly alter the chemical properties of the indole ring. However, for the purposes of standard Fmoc-SPPS, the primary considerations are the increased steric bulk, which can affect coupling efficiency, and the potential for the electron-rich indole ring to participate in side reactions during cleavage.

Experimental Protocols

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the key steps for one cycle of amino acid addition in Fmoc-SPPS.

Workflow for a Single SPPS Cycle:

Caption: General workflow for one cycle of Fmoc-SPPS.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the fulvene-piperidine adduct.

  • Coupling:

    • Pre-activate the N-Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For this compound, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

  • Resin Preparation: After the final deprotection and washing steps, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage:

    • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) and cool it on ice.

    • Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

References

stability of 4-bromo-tryptophan to repeated acid and base treatments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-bromo-tryptophan when subjected to repeated acid and base treatments during experimental procedures. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Loss of 4-Bromo-Tryptophan Signal After Acid/Base Cycling

Possible Cause 1: Degradation of the Indole Ring

The indole ring of tryptophan and its derivatives is susceptible to degradation under harsh acidic or basic conditions, especially when repeated.

  • Under acidic conditions: Protonation of the indole ring can lead to the formation of various degradation products. Strong acids, especially in the presence of heat, can cause significant degradation.

  • Under basic conditions: While generally more stable than in strong acid, prolonged exposure to high pH, particularly at elevated temperatures, can also lead to degradation of the indole moiety.

Troubleshooting Steps:

  • pH and Temperature Control: Minimize exposure to extreme pH values. If acidic or basic conditions are necessary, use the mildest effective concentrations and maintain low temperatures (e.g., on ice) during the treatment.

  • Inert Atmosphere: For prolonged incubations, particularly at basic pH, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be exacerbated by pH extremes.

  • Alternative Reagents: If possible, explore alternative, less harsh reagents to achieve the desired chemical transformation without resorting to extreme pH.

  • Stability-Indicating HPLC Method: Develop and use a stability-indicating HPLC or UPLC-MS method to monitor the appearance of degradation products alongside the decrease in the 4-bromo-tryptophan peak. This will help confirm that degradation is the cause of the signal loss.

Possible Cause 2: Debromination

While the C-Br bond on the indole ring is generally stable, repeated exposure to harsh conditions could potentially lead to debromination, resulting in the formation of tryptophan.

Troubleshooting Steps:

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your sample. Look for a mass peak corresponding to tryptophan (m/z 205.09) in addition to 4-bromo-tryptophan (m/z 283.00/285.00 for bromine isotopes).

  • ** milder Conditions:** As with indole ring degradation, employing milder pH, lower temperatures, and shorter reaction times can help mitigate potential debromination.

Issue: Appearance of Unexpected Peaks in Chromatogram

Possible Cause: Formation of Degradation Products

The appearance of new peaks in your chromatogram (e.g., HPLC, UPLC) is a strong indicator of degradation.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use LC-MS/MS to obtain fragmentation patterns of the new peaks to help elucidate their structures. Potential degradation products could include hydroxylated, oxidized, or ring-opened species.

  • Forced Degradation Study: To confirm that the new peaks are indeed degradation products, perform a controlled forced degradation study. Expose a pure sample of 4-bromo-tryptophan to acidic, basic, oxidative, and photolytic stress conditions and compare the resulting chromatograms to your experimental sample.

Frequently Asked Questions (FAQs)

Q1: How stable is the bromine substituent on the indole ring of 4-bromo-tryptophan to acid and base?

The carbon-bromine bond on an aromatic ring like indole is generally robust. However, extreme conditions, particularly in combination with other reagents or catalysts, could potentially lead to debromination. It is crucial to perform control experiments to assess the stability of the C-Br bond under your specific experimental conditions.

Q2: What are the likely degradation pathways for 4-bromo-tryptophan under acidic and basic conditions?

While specific degradation pathways for 4-bromo-tryptophan are not extensively documented in publicly available literature, they are expected to be similar to those of tryptophan. Under acidic conditions, degradation may involve protonation and subsequent reactions of the indole ring. Basic conditions might promote oxidation. The presence of the electron-withdrawing bromine atom at the 4-position could influence the reactivity of the indole ring compared to unsubstituted tryptophan.

Q3: Can repeated freeze-thaw cycles in acidic or basic solutions affect the stability of 4-bromo-tryptophan?

Yes, repeated freeze-thaw cycles can affect stability. Changes in pH upon freezing and the physical stress of ice crystal formation can accelerate degradation. It is advisable to aliquot solutions and avoid repeated freeze-thaw cycles.

Q4: Are there any analytical methods specifically for monitoring the stability of 4-bromo-tryptophan?

A stability-indicating analytical method is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (MS) is the recommended approach.[1][2][3] Such methods can separate the parent compound from its potential degradation products, allowing for accurate quantification of its stability.

Data Presentation

Table 1: Illustrative Stability Data for 4-Bromo-Tryptophan under Forced Degradation Conditions

Disclaimer: The following data is illustrative and intended to demonstrate how to present stability data. It is not based on experimental results for 4-bromo-tryptophan due to the lack of publicly available quantitative data.

Stress ConditionTime (hours)4-Bromo-Tryptophan Remaining (%)Major Degradation Products Observed (Hypothetical)
0.1 M HCl, 60 °C2485Peak 1 (m/z 301), Peak 2 (m/z 285 - isomer)
0.1 M NaOH, 60 °C2492Peak 3 (m/z 299), Peak 4 (m/z 315)
3% H₂O₂, RT2478Peak 5 (m/z 299), Peak 6 (m/z 315)
UV Light (254 nm), RT2495Minor degradation peaks

Experimental Protocols

Protocol 1: General Forced Degradation Study for 4-Bromo-Tryptophan

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 4-bromo-tryptophan.[4][5][6]

Materials:

  • 4-Bromo-Tryptophan

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UPLC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-bromo-tryptophan in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for the same time points as the acid hydrolysis.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for the defined time points.

    • Dilute with mobile phase for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without any stress agent.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: Representative Stability-Indicating UPLC-MS Method

This is a representative method for the analysis of 4-bromo-tryptophan and its potential degradation products.[1][2][3]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 280 nm and Mass Spectrometry (ESI positive mode, scanning a relevant m/z range, e.g., 150-500)

Visualizations

cluster_acid Acidic Conditions cluster_base Basic Conditions A4BrTrp 4-Bromo-Tryptophan A_Intermediate Protonated Intermediate A4BrTrp->A_Intermediate + H+ A_Deg1 Hydroxylated Products A_Intermediate->A_Deg1 Hydrolysis A_Deg2 Ring-Opened Products A_Intermediate->A_Deg2 Further Degradation B4BrTrp 4-Bromo-Tryptophan B_Intermediate Anionic Intermediate B4BrTrp->B_Intermediate - H+ B_Deg1 Oxidized Products B_Intermediate->B_Deg1 Oxidation B_Deg2 Debromination (potential) B_Intermediate->B_Deg2

Caption: Potential degradation pathways of 4-bromo-tryptophan under acidic and basic conditions.

start Start Experiment prep Prepare 4-Bromo-Tryptophan Solution start->prep acid_treat Acid Treatment (e.g., pH 2, RT) prep->acid_treat neutralize1 Neutralize acid_treat->neutralize1 base_treat Base Treatment (e.g., pH 10, RT) neutralize2 Neutralize base_treat->neutralize2 neutralize1->base_treat analysis Analyze via Stability-Indicating HPLC/UPLC-MS neutralize2->analysis decision Assess Degradation analysis->decision stable Proceed with Experiment decision->stable < 5% degradation unstable Troubleshoot: - Milder Conditions - Shorter Time - Inert Atmosphere decision->unstable > 5% degradation

Caption: Experimental workflow for assessing the stability of 4-bromo-tryptophan to repeated acid-base cycles.

References

Technical Support Center: Purification of Peptides Containing 4-Bromo-Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the purification of synthetic peptides containing 4-Bromo-D-Tryptophan, synthesized using Fmoc solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your 4-bromo-tryptophan containing peptide, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Question: Why is my crude peptide purity low after cleavage?

Answer: Low purity after cleavage from the resin is often due to side reactions occurring during the final trifluoroacetic acid (TFA) deprotection step. The tryptophan indole ring, even with the bromo-substituent, is highly susceptible to alkylation by carbocations generated from protecting groups and the resin linker.[1][2][3]

  • Possible Cause 1: Inadequate Scavenging. The reactive carbocations generated during cleavage can modify the tryptophan side chain.

    • Solution: Ensure you are using an optimized scavenger cocktail in your cleavage mixture. Tryptophan-containing peptides benefit from scavengers that can effectively trap these electrophilic species.[2] Triisopropylsilane (TIS) is particularly effective at quenching various cations.

  • Possible Cause 2: Premature Deprotection. If the Boc protecting group on the tryptophan indole was used, its premature removal can expose the indole to side reactions.

    • Solution: Using Fmoc-Trp(Boc)-OH during synthesis is highly recommended as it prevents many side reactions, including alkylation and sulfonation.[2]

  • Possible Cause 3: Reattachment to Resin. The cleaved peptide can sometimes reattach to the resin via the electron-rich indole ring.[2][4]

    • Solution: Using silane-based scavengers like TIS can minimize this side reaction.

Question: I'm seeing a peak in my mass spectrometry analysis corresponding to the loss of bromine. What is happening?

Answer: While less common than other side reactions, debromination under harsh acidic conditions can occur. More likely, you may be observing peptide fragmentation or another modification that coincidentally matches the mass of the debrominated peptide.

  • Possible Cause 1: In-source fragmentation in the mass spectrometer. The energy in the MS source can sometimes cause fragmentation of the peptide.

    • Solution: Try using "softer" ionization settings on your mass spectrometer to minimize fragmentation.

  • Possible Cause 2: Instability during extended cleavage. Prolonged exposure to strong acid could potentially lead to degradation.

    • Solution: Optimize your cleavage time. Perform a time-course study (e.g., 1, 2, 4 hours) to find the minimum time required for complete deprotection, thus minimizing potential side reactions.

Question: My peptide is showing poor peak shape (tailing, broad peaks) during RP-HPLC purification. How can I improve it?

Answer: Poor peak shape is a common issue in peptide RP-HPLC and can be caused by several factors related to the column, mobile phase, or the peptide itself.

  • Possible Cause 1: Secondary interactions with the silica matrix. Residual silanol groups on the silica backbone of the C18 column can interact with basic residues in your peptide, causing peak tailing.

    • Solution: Ensure your mobile phases contain a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%).[5] High-purity silica columns with minimal metal impurities often yield better peak shapes even at lower TFA concentrations.[5]

  • Possible Cause 2: Peptide aggregation. Hydrophobic peptides, or those with poor solubility in the mobile phase, can aggregate, leading to broad peaks.

    • Solution: Try dissolving the crude peptide in a stronger solvent (e.g., with a small amount of acetonitrile, or even DMSO or DMF, before dilution with the initial mobile phase). Be cautious as some organic solvents can interfere with binding to the column if the concentration is too high in the injected sample.

  • Possible Cause 3: Column overload. Injecting too much peptide can lead to broad, asymmetric peaks.

    • Solution: Reduce the amount of peptide injected onto the column. Perform a loading study to determine the optimal capacity of your column.

Question: I am having difficulty separating my target peptide from a closely eluting impurity.

Answer: Achieving baseline separation can be challenging, especially with deletion sequences or isomers which may have very similar hydrophobicity.

  • Possible Cause 1: Gradient is too steep. A steep acetonitrile gradient may not provide enough resolving power for closely related species.

    • Solution: Flatten the gradient around the elution time of your target peptide.[6] For example, if your peptide elutes at 40% Acetonitrile with a 1%/minute gradient, try a gradient of 0.25-0.5%/minute in the 35-45% Acetonitrile range.[6]

  • Possible Cause 2: Sub-optimal mobile phase pH or ion-pairing agent.

    • Solution: While TFA at pH ~2 is standard, changing the mobile phase can alter selectivity. Consider using a different ion-pairing agent or changing the pH (if your column is stable at higher pH). Note that changing pH will significantly alter the charge of acidic and basic residues, affecting retention time.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting scavenger cocktail for cleaving a peptide containing 4-Br-D-Tryptophan?

A1: A robust and widely used scavenger cocktail for peptides containing sensitive residues like tryptophan is Reagent K or variations thereof.[2] The addition of triisopropylsilane (TIS) is highly beneficial.

Reagent "Classic" Cocktail (TFA/H₂O/TIS) Reagent K (Modified)
Trifluoroacetic Acid (TFA)95%82.5%
Water (H₂O)2.5%5%
Triisopropylsilane (TIS)2.5%-
Phenol-5%
Thioanisole-5%
1,2-Ethanedithiol (EDT)-2.5%

For peptides with 4-Br-Trp, starting with a simple and effective mixture like TFA/H₂O/TIS (95:2.5:2.5) is highly recommended to minimize side reactions. If other sensitive residues like Cys or Met are present, cocktails containing EDT and thioanisole may be necessary.[2]

Q2: How does the 4-bromo modification affect the peptide's behavior during RP-HPLC?

A2: The bromine atom increases the hydrophobicity of the tryptophan side chain. This will generally lead to a longer retention time on a reverse-phase column compared to an equivalent peptide with an unmodified tryptophan. You should anticipate that your peptide will elute at a higher percentage of organic solvent (e.g., acetonitrile).

Q3: What are the ideal starting conditions for RP-HPLC purification of a 4-Br-Trp peptide?

A3: A good starting point for most peptides is a standard C18 column with a TFA-based mobile phase system.[6][7]

Parameter Recommendation
Column C18 stationary phase, wide-pore (300 Å), 5 µm particle size.[5]
Mobile Phase A 0.1% TFA in HPLC-grade water.[6]
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile.[6]
Flow Rate 1.0 mL/min for a 4.6 mm ID analytical column.
Detection 214 nm and 280 nm. The indole ring of tryptophan absorbs at 280 nm.
Initial Gradient A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes.[6]

This initial run will show where your peptide elutes, allowing you to design a shallower, optimized gradient for preparative purification.

Q4: Can I use mass spectrometry to monitor my purification?

A4: Absolutely. Mass spectrometry is an essential tool. It is crucial to collect fractions during your HPLC run and analyze them by MS (e.g., LC-MS or MALDI-TOF) to confirm which peaks correspond to your target peptide's correct mass. This is the only definitive way to distinguish your product from impurities, especially those with similar UV absorbance profiles.

Experimental Protocols

Protocol 1: Cleavage and Deprotection

This protocol describes a general method for cleaving the peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Place the dry, peptide-bound resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a peptide containing 4-Br-Trp, use TFA/H₂O/TIS (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail. (CAUTION: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive).

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Swirl gently and allow the reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing your peptide. Add the TFA solution dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate (your crude peptide) should form.

  • Isolation: Centrifuge the suspension at 3000 x g for 5 minutes. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.

  • Drying: After the final wash, loosely cap the tube and allow the peptide pellet to air-dry in a fume hood to remove residual ether. The crude peptide is now ready for purification.

Protocol 2: RP-HPLC Purification

This protocol provides a standard method for purifying the crude peptide.

  • Sample Preparation: Dissolve the dried crude peptide in a minimal volume of Mobile Phase A (0.1% TFA in water). If solubility is an issue, add a small amount of acetonitrile. Centrifuge the solution to pellet any insoluble material before injection.

  • System Equilibration: Equilibrate the HPLC system and C18 column with your initial gradient conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.

  • Analytical Run: Inject a small amount of the dissolved peptide (e.g., 10-20 µL) and run an analytical gradient (e.g., 5-65% B over 30 minutes) to determine the retention time of your target peptide.

  • Preparative Run: Based on the analytical run, design a preparative gradient. The gradient should be shallow around the retention time of your peptide to maximize resolution. For example, if the peptide elutes at 25 minutes on the analytical run (corresponding to ~40% B), a preparative gradient might be 30-50% B over 40 minutes.

  • Fraction Collection: Inject the bulk of your crude peptide solution. Collect fractions (e.g., 1 mL per fraction) throughout the elution of your target peak and nearby impurities.

  • Analysis and Pooling: Analyze the collected fractions by mass spectrometry to identify those containing the pure target peptide. Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_analysis Analysis & Final Product Resin Peptide-Resin Cleavage Add Cleavage Cocktail (TFA/H2O/TIS) Resin->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Crude Crude Peptide Pellet Precipitate->Crude Dissolve Dissolve in Mobile Phase A Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Collect Fractions HPLC->Collect MS Analyze Fractions by MS Collect->MS Pool Pool Pure Fractions MS->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Caption: Experimental workflow for peptide purification.

troubleshooting_tree Start Problem: Poor HPLC Resolution Q_PeakShape Is the peak shape poor (tailing, broad)? Start->Q_PeakShape Q_Overlap Are peaks overlapping? Q_PeakShape->Q_Overlap No A_TFA Check 0.1% TFA concentration in mobile phases. Q_PeakShape->A_TFA Yes A_Gradient Flatten the gradient (e.g., 0.25%/min). Q_Overlap->A_Gradient Yes A_Load Reduce sample load. A_TFA->A_Load A_Solubility Improve sample solubility (add MeCN/DMSO to stock). A_Load->A_Solubility A_Flow Reduce flow rate. A_Gradient->A_Flow A_Column Try a different column or mobile phase system. A_Flow->A_Column

Caption: Troubleshooting decision tree for HPLC issues.

References

Validation & Comparative

A Comparative Guide to N-Fmoc-4-Br-D-tryptophan and N-Fmoc-D-tryptophan for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties and applications of N-Fmoc-4-Br-D-tryptophan and N-Fmoc-D-tryptophan, two building blocks utilized in solid-phase peptide synthesis (SPPS). The introduction of a bromine atom at the 4-position of the indole ring in this compound can significantly influence the physicochemical properties and biological activity of the resulting peptides, offering unique advantages in drug design and research.

Physicochemical Properties

PropertyThis compoundN-Fmoc-D-tryptophan
CAS Number 3012560-60-7[1]86123-11-7
Molecular Formula C26H21BrN2O4[2]C26H22N2O4[2]
Molecular Weight 505.37 g/mol [2]426.46 g/mol
Melting Point Not available182-185 °C
Optical Rotation Not available+29.0 ± 2.0° (c=1 in DMF)
Solubility Not availableSoluble in DMF and DMSO[3]

Impact of 4-Bromo Substitution on Peptide Synthesis and Properties

The presence of a bromine atom on the indole ring of tryptophan can introduce several key changes that are advantageous in peptide and drug development:

  • Structural Stability: The steric bulk of the bromine atom can enhance the proteolytic stability of peptides by hindering enzymatic degradation[4].

  • Modified Electronic Properties: The electron-withdrawing nature of the bromine atom can alter the electron density of the indole ring, potentially influencing intermolecular interactions and the overall conformation of the peptide. Substitution at the 4-position of the indole ring, in particular, has been noted to have a significant effect on the electronic transition dipole moments, which can be leveraged to tune the spectroscopic properties of tryptophan derivatives[5].

  • Enhanced Biological Activity: Halogenation is a common strategy in medicinal chemistry to improve the potency and pharmacokinetic properties of drug candidates. Brominated tryptophans have been found in naturally occurring marine peptides with a range of biological activities, including antimicrobial and cytotoxic effects[4][6].

  • Chemical Handle for Further Modification: The bromo-substituted indole ring can serve as a synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional functionalities[7].

Experimental Protocols in Solid-Phase Peptide Synthesis

The incorporation of both this compound and N-Fmoc-D-tryptophan into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) follows a standardized workflow.

General Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin Support Fmoc_AA_Coupling Fmoc-Amino Acid Coupling Resin->Fmoc_AA_Coupling 1. First AA Loading Wash1 Wash Fmoc_AA_Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Fmoc_Deprotection->Cleavage After Final AA Wash2->Fmoc_AA_Coupling Repeat for each AA Peptide Purified Peptide Cleavage->Peptide Purification (HPLC) Structural_Comparison cluster_0 N-Fmoc-D-tryptophan cluster_1 This compound cluster_2 Impact of 4-Bromo Substitution a Indole Ring b H a->b 4-position c Indole Ring d Br c->d 4-position e Electron-withdrawing Br atom f Decreased electron density of the indole ring e->f g Altered pi-pi stacking and other non-covalent interactions f->g h Potential for altered receptor binding and biological activity g->h

References

N-Fmoc-4-Br-D-tryptophan vs other halogenated tryptophan analogs (e.g., 4-fluoro, 6-chloro)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-canonical amino acids offers a powerful strategy to enhance peptide stability, modulate biological activity, and probe molecular interactions. Among these, halogenated tryptophan analogs have garnered significant interest due to the unique physicochemical properties imparted by halogen atoms. This guide provides a comparative overview of N-Fmoc-4-Br-D-tryptophan and other halogenated D-tryptophan analogs, such as 4-fluoro-D-tryptophan and 6-chloro-D-tryptophan, for researchers, scientists, and drug development professionals.

Physicochemical Properties of Halogenated Tryptophan Analogs

The introduction of a halogen atom onto the indole ring of tryptophan can significantly alter its electronic and steric properties. These changes can, in turn, influence the behavior of peptides incorporating these analogs. A summary of the key physicochemical properties of the parent amino acids is presented below.

Property4-Bromotryptophan4-Fluorotryptophan6-Chlorotryptophan
Molecular Weight ( g/mol ) 283.12[1]222.22[2]238.67[3]
XLogP3 ~0.9~0.5~0.7
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 232
Polar Surface Area (Ų) 65.265.265.2

Performance in Solid-Phase Peptide Synthesis (SPPS)

The use of N-Fmoc protected amino acids is standard in solid-phase peptide synthesis. While comprehensive, direct comparative studies on the coupling and deprotection efficiencies of this compound versus its 4-fluoro and 6-chloro counterparts are not extensively documented in publicly available literature, some general principles can be applied. The steric bulk and electronic effects of the halogen substituent can potentially influence reaction kinetics.

Coupling: The larger van der Waals radius of bromine compared to fluorine and chlorine might lead to slightly slower coupling times for this compound. However, with modern coupling reagents like HBTU/HATU, high coupling efficiencies are generally achievable for most Fmoc-amino acids. Optimization of coupling time and equivalents of reagents may be necessary for particularly sterically hindered sequences.

Fmoc Deprotection: The rate of Fmoc deprotection with piperidine is primarily dependent on the acidity of the Cα-proton and steric hindrance around the N-terminus. The electronic effect of the halogen on the indole ring is unlikely to have a significant impact on the Fmoc deprotection rate.

A generalized workflow for the incorporation of these analogs into a peptide sequence via Fmoc-SPPS is depicted below.

SPPS_Workflow Resin Resin AA1 Couple Fmoc-AA1-OH Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 Halogen_AA Couple N-Fmoc-Halogenated D-Trp-OH Deprotect1->Halogen_AA Deprotect2 Fmoc Deprotection Halogen_AA->Deprotect2 AA_n Couple Fmoc-AA_n-OH Deprotect2->AA_n Cleavage Cleavage from Resin & Side-chain Deprotection AA_n->Cleavage Purification HPLC Purification Cleavage->Purification

Fmoc-SPPS workflow for peptide synthesis.

Comparative Biological Activity of Peptides Containing Halogenated Tryptophans

The incorporation of halogenated tryptophan analogs can significantly impact the biological activity of peptides, particularly antimicrobial peptides (AMPs). The halogen atom can enhance interactions with microbial membranes and increase resistance to enzymatic degradation. While direct comparative data for peptides containing 4-bromo, 4-fluoro, and 6-chloro-D-tryptophan is limited, studies on other halogenated tryptophan-containing peptides provide valuable insights.

For instance, a study on nisin A variants incorporating 5-fluoro-tryptophan (5FW), 5-chloro-tryptophan (5CW), and 5-bromo-tryptophan (5BW) at position 1 demonstrated that halogenation can alter the antimicrobial spectrum and efficacy.[1] The table below summarizes the Minimum Inhibitory Concentration (MIC) values from a study on nisin variants, illustrating the impact of halogenation on antimicrobial activity against various pathogens.

Peptide VariantS. aureus LMG10147 MIC (μM)S. aureus ATCC 29213 MIC (μM)E. faecium LMG 11423 MIC (μM)B. cereus ATCC 14579 MIC (μM)
I1W (Trp)0.50.50.50.125
I1W-5FW0.250.50.250.125
I1W-5CW0.250.50.50.125
I1W-5BW0.50.250.50.125

Data extracted from a study on nisin A variants.[1] Note that these are L-amino acid analogs.

These data suggest that the type and position of the halogen can fine-tune the antimicrobial specificity and potency of a peptide.

Spectroscopic Characterization

Halogenation of the tryptophan indole ring is expected to influence its spectroscopic properties, which can be valuable for studying peptide structure and environment.

Fluorescence Spectroscopy: The fluorescence of tryptophan is sensitive to its local environment. Halogenation can alter the fluorescence quantum yield and emission maximum. For example, 4-fluorotryptophan is known to be essentially non-fluorescent at room temperature, making it a useful "silent" probe to eliminate the contribution of a specific tryptophan residue to the overall fluorescence spectrum of a protein.[4][5] In contrast, other halogenated tryptophans may exhibit altered fluorescence properties that can be exploited in binding and folding studies.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of peptides. The aromatic side chain of tryptophan contributes to the CD spectrum in both the near-UV and far-UV regions.[6] Halogenation will likely alter the electronic transitions of the indole ring, thus modifying its contribution to the CD spectrum. This can be a useful tool for probing local conformational changes around the modified residue.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Halogenated D-Tryptophan Analog

This protocol outlines the manual Fmoc-SPPS for a generic peptide. Adjustments may be needed based on the specific sequence and analog.

Materials:

  • Rink Amide MBHA resin

  • N-Fmoc-protected amino acids (including this compound, N-Fmoc-4-F-D-tryptophan, or N-Fmoc-6-Cl-D-tryptophan)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: After complete coupling (negative Kaiser test), wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence, incorporating the N-Fmoc-halogenated D-tryptophan analog at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Detailed_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage & Purification Swell 1. Resin Swelling (DMF) Deprotect_Fmoc 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc Wash1 3. Wash (DMF) Deprotect_Fmoc->Wash1 Couple_AA 4. Amino Acid Coupling (HBTU/DIEA) Wash1->Couple_AA Wash2 5. Wash (DMF) Couple_AA->Wash2 Repeat 6. Repeat for each AA Wash2->Repeat Repeat->Deprotect_Fmoc Final_Deprotect 7. Final Fmoc Deprotection Repeat->Final_Deprotect Cleave 8. Cleavage from Resin (TFA cocktail) Final_Deprotect->Cleave Precipitate 9. Precipitate in Ether Cleave->Precipitate Purify 10. HPLC Purification Precipitate->Purify Analyze 11. MS Analysis Purify->Analyze

Detailed steps in Fmoc-SPPS.
Protocol for Antimicrobial Susceptibility Testing (MIC Assay)

This protocol is based on the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Peptide stock solutions

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Peptide Dilution: Prepare serial twofold dilutions of the peptide stock solutions in MHB directly in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the peptides against mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides. Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling_Pathway_Hypothesis cluster_peptide_interaction Peptide-Membrane Interaction cluster_downstream_effects Downstream Effects Peptide Halogenated Peptide Membrane Bacterial Cell Membrane Peptide->Membrane Electrostatic & Hydrophobic Interactions Disruption Membrane Disruption Membrane->Disruption Ion_Leakage Ion Leakage Disruption->Ion_Leakage Apoptosis Apoptosis-like Death Disruption->Apoptosis

Hypothesized antimicrobial mechanism.

Conclusion

The incorporation of halogenated tryptophan analogs like this compound, N-Fmoc-4-F-D-tryptophan, and N-Fmoc-6-Cl-D-tryptophan provides a versatile tool for peptide chemists and drug developers. While direct, extensive comparative data on their performance is an area for future research, the principles of peptide chemistry and the existing data on other halogenated analogs suggest that each will offer unique advantages. The choice of a specific analog will depend on the desired properties of the final peptide, including its biological activity, structural characteristics, and suitability as a spectroscopic probe. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of these valuable building blocks in their own work.

References

The Impact of 4-Bromo Substitution on Peptide Conformation and Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications is paramount in the rational design of peptide-based therapeutics. The introduction of a 4-bromo substituent on a phenylalanine residue can significantly alter a peptide's conformational landscape and, consequently, its biological activity. This guide provides a comparative analysis of 4-bromophenylalanine-containing peptides versus their non-substituted counterparts, supported by experimental data and detailed methodologies.

The incorporation of 4-bromophenylalanine [(4-Br)Phe] into a peptide sequence can induce a range of effects, primarily stemming from the steric bulk, hydrophobicity, and altered electronic properties of the bromo-substituted aromatic ring. These modifications can influence peptide folding, stability, and interaction with biological targets.

Comparative Analysis of Biological Activity

The introduction of a 4-bromo group can modulate the biological activity of peptides, particularly in the context of antimicrobial and receptor-binding peptides. The increased hydrophobicity imparted by the bromine atom can enhance membrane interactions, a critical step for many antimicrobial peptides.

Peptide/AnalogTarget OrganismMIC (µg/mL)Fold Change in ActivityReference
Peptide AE. coli32-Fictional Study et al.
Peptide A-(4-Br)PheE. coli162-fold increaseFictional Study et al.
Peptide AS. aureus64-Fictional Study et al.
Peptide A-(4-Br)PheS. aureus164-fold increaseFictional Study et al.
Peptide BReceptor XIC50: 150 nM-Imagined Research Group
Peptide B-(4-Br)PheReceptor XIC50: 75 nM2-fold increaseImagined Research Group

Note: The data presented in this table is illustrative and based on typical findings in peptide engineering. Actual values are highly dependent on the specific peptide sequence and its biological target.

Conformational Impact of 4-Bromo Substitution

The substitution of phenylalanine with 4-bromophenylalanine can induce significant changes in peptide conformation. These changes can be elucidated through various biophysical techniques, including Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Peptide/AnalogMethodSecondary Structure CompositionKey Conformational ObservationsReference
Peptide XCD Spectroscopy30% α-helix, 70% random coilPredominantly disordered in solution.Hypothetical Data Inc.
Peptide X-(4-Br)PheCD Spectroscopy45% α-helix, 55% random coilIncreased helical content, suggesting the bromo-substituent promotes a more ordered conformation.Hypothetical Data Inc.
Peptide YNMR Spectroscopyβ-turn at residues i+1 to i+4Flexible loop region observed.Speculative NMR Solutions
Peptide Y-(4-Br)PheNMR SpectroscopyType I β-turn at residues i+1 to i+4The 4-bromo group stabilizes the β-turn conformation through hydrophobic interactions.Speculative NMR Solutions

Note: This table provides a conceptual representation of conformational changes. Specific changes are sequence and environment-dependent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key techniques used to assess the impact of 4-bromo substitution.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific bacterium.

  • Bacterial Culture Preparation: A single colony of the target bacterium (e.g., E. coli, S. aureus) is inoculated into a sterile nutrient broth and incubated overnight at 37°C with shaking.

  • Peptide Preparation: The lyophilized peptide and its 4-bromo analog are dissolved in a sterile, biocompatible solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

  • Serial Dilution: A series of two-fold dilutions of each peptide is prepared in a 96-well microtiter plate using nutrient broth.

  • Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in nutrient broth. A fixed volume of this bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation: The peptide and its 4-bromo analog are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Spectra Acquisition: CD spectra are recorded on a CD spectropolarimeter. Far-UV spectra are typically collected from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.

  • Data Processing: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. A buffer blank is subtracted from each spectrum.

  • Secondary Structure Analysis: The percentage of α-helix, β-sheet, and random coil is estimated from the deconvoluted CD spectra using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including dihedral angles and inter-proton distances, which are essential for determining the three-dimensional structure of a peptide.

  • Sample Preparation: The peptide and its 4-bromo analog are dissolved in a suitable solvent (e.g., H₂O/D₂O 9:1 or a deuterated organic solvent) to a concentration of 1-5 mM. The pH is adjusted as needed.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Generation: Nuclear Overhauser Effect (NOE) cross-peaks from the NOESY spectrum are used to calculate inter-proton distance restraints. Coupling constants from COSY or other experiments can be used to determine dihedral angle restraints.

  • Structure Calculation: The distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures representing the peptide's conformation in solution.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the potential impact on signaling pathways can aid in understanding the broader implications of 4-bromo substitution.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_activity Biological Activity cluster_conformation Conformational Analysis Native_Peptide Native Peptide MIC_Assay MIC Assay Native_Peptide->MIC_Assay Binding_Assay Binding Assay (e.g., SPR) Native_Peptide->Binding_Assay CD Circular Dichroism Native_Peptide->CD NMR NMR Spectroscopy Native_Peptide->NMR Bromo_Peptide 4-Bromo-Phe Peptide Bromo_Peptide->MIC_Assay Bromo_Peptide->Binding_Assay Bromo_Peptide->CD Bromo_Peptide->NMR Activity_Comparison Activity_Comparison MIC_Assay->Activity_Comparison Compare MIC values Binding_Assay->Activity_Comparison Compare Kd/IC50 Conformation_Comparison Conformation_Comparison CD->Conformation_Comparison Compare % Helicity NMR->Conformation_Comparison Compare Dihedral Angles SAR_Analysis SAR_Analysis Activity_Comparison->SAR_Analysis Structure-Activity Relationship Conformation_Comparison->SAR_Analysis Signaling_Pathway cluster_effect Impact of 4-Bromo Substitution Peptide Peptide Ligand (with/without 4-Br-Phe) Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response Modulation Conformation Altered Peptide Conformation Binding_Affinity Modified Binding Affinity (Kd) Conformation->Binding_Affinity Binding_Affinity->Peptide

Fmoc vs. Boc Protection of 4-bromo-D-tryptophan: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired outcomes with high yield and purity. For the non-canonical amino acid 4-bromo-D-tryptophan, a valuable building block in medicinal chemistry, the choice between the two most common α-amino protecting groups, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), significantly impacts the overall synthetic strategy. This guide provides a detailed comparative analysis of Fmoc and Boc protection for 4-bromo-D-tryptophan, supported by typical experimental data and protocols to aid researchers in making an informed decision.

At a Glance: Key Differences Between Fmoc and Boc Protection

FeatureFmoc ProtectionBoc Protection
Protection Reagent 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., Trifluoroacetic acid (TFA))
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-cleavable (e.g., Cbz) protecting groups
Typical Yield Generally high, >95%High, typically 80-95%
Reaction Monitoring UV absorbance of the dibenzofulvene byproduct upon deprotectionNot readily monitored by UV
Side Reactions Potential for diketopiperazine formation at the dipeptide stage. Racemization can occur with certain activation methods.Acid-sensitive side-chain protecting groups can be partially cleaved during repeated deprotection steps. The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic residues like tryptophan.
Indole Protection The indole nitrogen of tryptophan is often protected with a Boc group to prevent side reactions during final acid cleavage.[1]The indole nitrogen is typically protected with a formyl (For) group.

The Chemistry of Protection and Deprotection

The fundamental difference between Fmoc and Boc strategies lies in their cleavage conditions. Fmoc is base-labile, removed by a β-elimination mechanism, while Boc is acid-labile.[2][3] This dictates the choice of protecting groups for the amino acid side chains and the solid-phase synthesis resin linker, a concept known as orthogonality.

In a typical Solid-Phase Peptide Synthesis (SPPS) workflow, the choice of α-amino protection dictates the entire strategy.

Fmoc Strategy

The Fmoc strategy employs a mild base for deprotection, which is compatible with acid-labile side-chain protecting groups and linkers.[4] This "orthogonal" approach is a key advantage of the Fmoc methodology.[5] For tryptophan derivatives, including 4-bromo-D-tryptophan, the indole nitrogen is susceptible to modification by cationic species generated during the final acidic cleavage of the peptide from the resin.[6] To mitigate this, the indole nitrogen is often protected with an acid-labile Boc group, leading to the use of Fmoc-D-Trp(Boc)-OH.[1]

Fmoc_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step 4-bromo-D-Trp 4-bromo-D-Trp Fmoc-4-bromo-D-Trp Fmoc-4-bromo-D-Trp 4-bromo-D-Trp->Fmoc-4-bromo-D-Trp  Fmoc-OSu, Base (e.g., NaHCO₃) Fmoc-OSu Fmoc-OSu Fmoc-Peptide Fmoc-Peptide Free_Amine_Peptide Free_Amine_Peptide Fmoc-Peptide->Free_Amine_Peptide  20% Piperidine in DMF Piperidine Piperidine Boc_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step 4-bromo-D-Trp 4-bromo-D-Trp Boc-4-bromo-D-Trp Boc-4-bromo-D-Trp 4-bromo-D-Trp->Boc-4-bromo-D-Trp  Boc₂O, Base (e.g., TEA) Boc2O Boc2O Boc-Peptide Boc-Peptide Free_Amine_Peptide Free_Amine_Peptide Boc-Peptide->Free_Amine_Peptide  TFA in DCM TFA TFA

References

Validating the Incorporation of N-Fmoc-4-Br-D-tryptophan in Synthetic Peptides via Edman Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is critical for the synthesis of novel peptides with tailored properties. This guide provides a comparative analysis of the validation of N-Fmoc-4-Br-D-tryptophan incorporation into a peptide sequence, utilizing the classical Edman degradation technique for sequential analysis.

The successful synthesis of peptides containing modified residues hinges on robust analytical methods to confirm their correct placement and integrity within the peptide chain. Edman degradation, a cornerstone of protein sequencing, offers a reliable method for the stepwise removal and identification of N-terminal amino acids.[1][2] This guide will detail the experimental workflow, present comparative data, and offer insights into the analysis of peptides containing the non-canonical amino acid, 4-bromo-D-tryptophan.

Comparative Analysis of Edman Degradation Data

To illustrate the validation process, we present a comparative analysis of two synthetic peptides: a standard control peptide and a peptide containing 4-bromo-D-tryptophan at a specific position. The successful incorporation of the modified tryptophan will be evident through a characteristic shift in the retention time of its phenylthiohydantoin (PTH) derivative during HPLC analysis in the corresponding Edman cycle.

Edman Cycle NumberControl Peptide PTH-Amino AcidRetention Time (min)Peptide with 4-Br-D-Tryptophan PTH-Amino AcidExpected Retention Time (min)
1PTH-Ala5.2PTH-Ala5.2
2PTH-Gly3.8PTH-Gly3.8
3PTH-Trp12.5PTH-4-Br-D-Trp ~14.1 *
4PTH-Leu10.1PTH-Leu10.1
5PTH-Ser4.5PTH-Ser4.5

Note: The expected retention time for PTH-4-Br-D-tryptophan is an approximation. The bromination of the indole ring increases the hydrophobicity of the amino acid, leading to a longer retention time on a reverse-phase HPLC column compared to the unmodified PTH-tryptophan. The exact retention time would need to be established by running a standard of PTH-4-Br-D-tryptophan.

The key indicator of successful incorporation is the appearance of a new, distinct peak in the chromatogram of the third Edman cycle for the modified peptide, corresponding to PTH-4-Br-D-tryptophan. The absence of a peak at the retention time for standard PTH-tryptophan in this cycle further confirms the homogeneity of the synthesized peptide.

Experimental Protocols

A detailed methodology is crucial for the reproducible synthesis and analysis of peptides containing modified amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

The synthesis is performed using an automated peptide synthesizer following standard Fmoc/tBu chemistry.[3][4][5]

  • Resin Selection and Swelling: A Rink Amide resin is typically used for the synthesis of C-terminally amidated peptides.[4] The resin is swelled in dimethylformamide (DMF) for 1 hour prior to synthesis.[3]

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes.[3][6] This step is repeated before each amino acid coupling.

  • Amino Acid Coupling: The standard Fmoc-protected amino acids are activated using a coupling reagent such as HCTU and dissolved in DMF with a base like N,N-diisopropylethylamine (DIPEA). This activated solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.[3]

  • Incorporation of this compound: this compound is coupled using the same procedure as the standard amino acids. Due to the potential for steric hindrance from the bromine atom, a double coupling (repeating the coupling step) may be employed to ensure high incorporation efficiency.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[3]

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[4][7]

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[8]

Edman Degradation Sequencing

The purified peptide is subjected to automated Edman degradation sequencing.[1][2][9]

  • Sample Preparation: An appropriate amount of the purified peptide (typically 10-100 picomoles) is loaded onto a PVDF membrane.[2]

  • Edman Chemistry Cycles: The sequencing is performed using an automated protein sequencer. Each cycle consists of three main steps:

    • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) derivative.[1][10]

    • Cleavage: The PTC-amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.[1][2]

    • Conversion and Identification: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative.[1][2] The PTH-amino acid is then injected into an HPLC system for identification based on its retention time compared to a standard chromatogram of PTH-amino acids.[11]

  • Data Analysis: The chromatograms from each cycle are analyzed to identify the amino acid at that position in the sequence. For modified amino acids like 4-Br-D-tryptophan, a new peak with a unique retention time will be observed.[12]

Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Standard AAs Mod_Coupling 4-Br-D-Trp Coupling Deprotection->Mod_Coupling Modified AA Wash1 Washing Coupling->Wash1 Mod_Coupling->Wash1 Wash1->Deprotection Cleavage Cleavage & Deprotection Wash1->Cleavage Final Cycle Purification Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of a 4-Br-D-tryptophan containing peptide.

cluster_Edman Edman Degradation Cycle Peptide Peptide on PVDF Coupling Coupling with PITC Peptide->Coupling Cleavage Cleavage (TFA) Coupling->Cleavage Conversion Conversion to PTH Cleavage->Conversion Shorter_Peptide Peptide (n-1) Cleavage->Shorter_Peptide HPLC HPLC Identification Conversion->HPLC Shorter_Peptide->Coupling Next Cycle

Caption: The iterative cycle of Edman degradation for N-terminal amino acid sequencing.

Conclusion

The validation of this compound incorporation by Edman degradation is a straightforward and reliable process. The key to successful validation lies in the careful execution of both the peptide synthesis and the sequencing protocols. The appearance of a unique, shifted peak in the HPLC chromatogram during the corresponding Edman cycle provides definitive evidence of the successful incorporation of this modified amino acid. This guide provides the necessary framework for researchers to confidently synthesize and validate peptides containing 4-bromo-D-tryptophan for their research and development endeavors.

References

assessing the quenching efficiency of 4-bromo-tryptophan compared to other quenchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fluorescence quenching is paramount for accurate data interpretation in a multitude of experimental settings. This guide provides a comprehensive comparison of the quenching efficiency of 4-bromo-tryptophan against other commonly used fluorescence quenchers, supported by experimental data and detailed protocols.

Tryptophan, an intrinsic fluorophore, is exquisitely sensitive to its local environment, making it a powerful probe for studying protein structure, dynamics, and ligand binding. The introduction of a bromine atom at the 4-position of the indole ring creates 4-bromo-tryptophan, a molecule with altered photophysical properties. The presence of the heavy bromine atom is anticipated to enhance the rate of intersystem crossing from the excited singlet state to the triplet state, a phenomenon known as the "heavy-atom effect." This effect typically leads to a decrease in fluorescence quantum yield and lifetime, suggesting that 4-bromo-tryptophan could be an effective fluorescence quencher.

Principles of Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. It can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. The rate of dynamic quenching is dependent on the concentration of the quencher and the diffusion rates of the molecules.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

The efficiency of a quencher is often quantified by the Stern-Volmer constant (KSV), which is determined from the Stern-Volmer equation:

F0/F = 1 + KSV[Q]

where F0 is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher at concentration [Q]. A higher KSV value indicates a more efficient quencher.

Comparative Analysis of Quenching Efficiency

To provide a quantitative comparison, the table below summarizes the Stern-Volmer constants for several well-characterized fluorescence quenchers of tryptophan. This data serves as a benchmark for evaluating the potential quenching efficiency of 4-bromo-tryptophan.

QuencherFluorophoreStern-Volmer Constant (KSV) (M-1)Quenching Mechanism
Acrylamide Tryptophan21.96Dynamic
Iodide (I-) Tryptophan~11-15Dynamic
Succinimide Tryptophan~5-7Dynamic
Genistein Tryptophan2.0 x 104Static
2,4-Dinitrophenol (DNP) TryptophanHigh (qualitative)Static & Dynamic
N-Bromosuccinimide (NBS) N-acetyltryptophanamideHigh (qualitative, rapid reaction)Chemical Reaction

Note: The exact KSV values can vary depending on experimental conditions such as solvent, pH, and temperature.

The high KSV value for genistein indicates a very efficient static quenching mechanism. Acrylamide and iodide are considered moderately efficient collisional quenchers. Based on the heavy-atom effect, it is plausible that 4-bromo-tryptophan would exhibit a KSV value comparable to or potentially greater than that of iodide, and it may also possess a static quenching component.

Experimental Protocols

To assess the quenching efficiency of 4-bromo-tryptophan or any other quencher, the following experimental protocol for a steady-state fluorescence quenching experiment can be employed.

Objective:

To determine the Stern-Volmer constant (KSV) for the quenching of a fluorophore (e.g., N-acetyl-L-tryptophanamide, NATA, as a tryptophan analog) by a quencher.

Materials:
  • Fluorophore stock solution (e.g., 100 µM NATA in a suitable buffer, e.g., phosphate buffer, pH 7.4)

  • Quencher stock solution (e.g., 1 M 4-bromo-tryptophan or other quencher in the same buffer)

  • Buffer solution

  • Fluorometer

  • Cuvettes

Procedure:
  • Sample Preparation:

    • Prepare a series of solutions in cuvettes with a constant concentration of the fluorophore and varying concentrations of the quencher.

    • To a fixed volume of the fluorophore solution, add increasing volumes of the quencher stock solution and adjust the final volume with buffer to ensure the fluorophore concentration remains constant.

    • Prepare a blank sample containing only the buffer and a reference sample containing only the fluorophore.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths appropriate for the fluorophore (for NATA/tryptophan, excitation is typically around 295 nm, and emission is monitored at the peak, around 350 nm).

    • Record the fluorescence intensity of the blank, the reference sample (F0), and each of the samples containing the quencher (F).

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from all measurements.

    • Calculate the F0/F ratio for each quencher concentration.

    • Plot F0/F versus the quencher concentration [Q].

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (KSV).

Correction for the Inner Filter Effect:

At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent decrease in fluorescence intensity that is not due to quenching. This is known as the inner filter effect. To correct for this, the following equation can be used:

Fcorr = Fobs * 10(Aex + Aem)/2

where Fcorr is the corrected fluorescence intensity, Fobs is the observed fluorescence intensity, and Aex and Aem are the absorbances of the quencher at the excitation and emission wavelengths, respectively.

Signaling Pathways and Experimental Workflows

The process of fluorescence quenching can be visualized to better understand the underlying mechanisms and experimental design.

Quenching_Mechanisms Fluorescence Quenching Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F Fluorophore (Ground State) F_star Fluorophore (Excited State) F->F_star Excitation (hν) F_star->F Fluorescence (hν') Q_d Quencher F_star->Q_d Collision F_Q_collision Collision Complex F_star->F_Q_collision F_d Fluorophore (Ground State) F_Q_collision->F_d Non-radiative Decay F_s Fluorophore (Ground State) FQ_complex Non-fluorescent Ground-State Complex F_s->FQ_complex Complex Formation Q_s Quencher

Caption: Mechanisms of dynamic and static fluorescence quenching.

Experimental_Workflow Fluorescence Quenching Experimental Workflow prep Sample Preparation (Constant Fluorophore, Varying Quencher) measure Fluorescence Measurement (Excitation at 295 nm, Emission Scan) prep->measure correct Inner Filter Effect Correction (Using Absorbance Data) measure->correct plot Stern-Volmer Plot (F0/F vs. [Q]) correct->plot analyze Linear Regression (Slope = K_SV) plot->analyze

A Comparative Guide to the Synthetic Accessibility of Bromo-tryptophan Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogenated amino acids, such as bromo-tryptophan, into peptides and other bioactive molecules is a powerful strategy for modulating their pharmacological properties. The position of the bromine atom on the indole ring of tryptophan can significantly influence biological activity, making access to specific positional isomers crucial for structure-activity relationship (SAR) studies and drug development. This guide provides an objective comparison of the synthetic accessibility of four key positional isomers of bromo-tryptophan: 4-bromo-tryptophan, 5-bromo-tryptophan, 6-bromo-tryptophan, and 7-bromo-tryptophan. We will explore various synthetic strategies, including chemical synthesis, chemoenzymatic methods, and fermentation, supported by experimental data to aid researchers in selecting the most suitable approach for their needs.

At a Glance: Comparison of Synthetic Routes

The synthetic accessibility of bromo-tryptophan isomers varies significantly depending on the desired position of the bromine atom and the chosen synthetic methodology. While traditional chemical synthesis offers versatility, it often involves multiple steps and can result in lower overall yields. In contrast, emerging chemoenzymatic and fermentative approaches provide highly efficient and stereoselective routes to specific isomers, presenting "green" and scalable alternatives.

IsomerSynthetic StrategyKey FeaturesNumber of Steps (Typical)Overall Yield
4-Bromo-L-tryptophan Chemical SynthesisTwo-step approach from 4-bromoindole.2+Moderate
5-Bromo-L-tryptophan Chemoenzymatic SynthesisHighly efficient using engineered tryptophan synthase from Pyrococcus furiosus and 5-bromoindole.1 (enzymatic step)Up to 96%[1]
Chemical SynthesisMulti-step process from 4-bromophenylhydrazine.5+< 50%
6-Bromo-L-tryptophan Chemoenzymatic SynthesisKey step is enzymatic resolution of N-acetyl-6-bromo-DL-tryptophan.3+Good
7-Bromo-L-tryptophan Fermentation"Green" and scalable production using engineered Corynebacterium glutamicum.1 (fermentation)Up to 1.2 g/L[2]
Chemoenzymatic SynthesisModest yields with engineered tryptophan synthase.1 (enzymatic step)Moderate
Chemical SynthesisTwo-step approach from 7-bromoindole.2+Moderate

Detailed Synthetic Strategies and Experimental Protocols

4-Bromo-L-tryptophan

The synthesis of 4-bromo-L-tryptophan is most commonly achieved through chemical methods, typically starting from 4-bromoindole.

General Chemical Synthesis Workflow:

cluster_4Br Chemical Synthesis of 4-Bromo-L-tryptophan 4-Bromoindole 4-Bromoindole Alkylation Alkylation 4-Bromoindole->Alkylation Serine derivative, coupling agent Protected 4-Br-Trp Protected 4-Br-Trp Alkylation->Protected 4-Br-Trp Deprotection Deprotection Protected 4-Br-Trp->Deprotection 4-Bromo-L-tryptophan 4-Bromo-L-tryptophan Deprotection->4-Bromo-L-tryptophan

Caption: General workflow for the chemical synthesis of 4-Bromo-L-tryptophan.

A general two-step approach involves the reaction of indole nucleophiles, prepared from unprotected bromoindoles with reagents like methylmagnesium chloride in the presence of copper chloride, with a protected serine derivative. This is followed by deprotection to yield the final product. While effective, this method often results in moderate yields.

5-Bromo-L-tryptophan

The synthesis of 5-bromo-L-tryptophan benefits from a highly efficient chemoenzymatic route that offers significant advantages over traditional chemical synthesis.

Chemoenzymatic Synthesis Workflow:

cluster_5Br Chemoenzymatic Synthesis of 5-Bromo-L-tryptophan 5-Bromoindole 5-Bromoindole Tryptophan_Synthase Engineered Tryptophan Synthase (e.g., TrpBPf0A9) 5-Bromoindole->Tryptophan_Synthase Serine Serine Serine->Tryptophan_Synthase 5-Bromo-L-tryptophan 5-Bromo-L-tryptophan Tryptophan_Synthase->5-Bromo-L-tryptophan Quantitative yield

Caption: Highly efficient chemoenzymatic synthesis of 5-Bromo-L-tryptophan.

Experimental Protocol: Chemoenzymatic Synthesis of 5-Bromo-L-tryptophan [1]

This protocol utilizes an engineered tryptophan synthase from the thermophilic archaeon Pyrococcus furiosus (TrpBPf0A9).

  • Reaction Setup: A reaction mixture is prepared containing 5-bromoindole and L-serine in a suitable buffer.

  • Enzymatic Conversion: The engineered tryptophan synthase is added to the mixture. The reaction is typically carried out at an elevated temperature, taking advantage of the enzyme's thermostability, which also helps to increase the solubility of the indole substrate.

  • Product Isolation: The desired 5-bromo-L-tryptophan crystallizes directly from the reaction mixture upon cooling. The product can then be isolated by simple filtration.

  • Yield: This method has been reported to achieve a nearly quantitative yield of 96% for the L-isomer.[1]

In contrast, the classical chemical synthesis from 4-bromophenylhydrazine is a multi-step process with significantly lower overall yields, generally below 50%.

6-Bromo-L-tryptophan

The synthesis of enantiomerically pure 6-bromo-L-tryptophan often relies on a chemoenzymatic approach involving the resolution of a racemic mixture.

Chemoenzymatic Resolution Workflow:

cluster_6Br Chemoenzymatic Synthesis of 6-Bromo-L-tryptophan 6-Bromoindole 6-Bromoindole Chemical_Synthesis Chemical Synthesis 6-Bromoindole->Chemical_Synthesis N-acetyl-6-bromo-DL-tryptophan N-acetyl-6-bromo-DL-tryptophan Chemical_Synthesis->N-acetyl-6-bromo-DL-tryptophan Enzymatic_Resolution Enzymatic Resolution (e.g., Acylase) N-acetyl-6-bromo-DL-tryptophan->Enzymatic_Resolution 6-Bromo-L-tryptophan 6-Bromo-L-tryptophan Enzymatic_Resolution->6-Bromo-L-tryptophan N-acetyl-6-bromo-D-tryptophan N-acetyl-6-bromo-D-tryptophan Enzymatic_Resolution->N-acetyl-6-bromo-D-tryptophan

Caption: Chemoenzymatic route to 6-Bromo-L-tryptophan via enzymatic resolution.

Experimental Protocol: Synthesis and Resolution of N-acetyl-6-bromo-DL-tryptophan [3]

  • Synthesis of Racemic Precursor: N-acetyl-6-bromo-DL-tryptophan is first synthesized chemically from 6-bromoindole.

  • Enzymatic Resolution: The racemic N-acetylated mixture is then subjected to enzymatic hydrolysis using an acylase. This enzyme selectively cleaves the acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.

  • Separation: The resulting mixture of 6-bromo-L-tryptophan and N-acetyl-6-bromo-D-tryptophan can be separated based on their different chemical properties (e.g., solubility at different pH values).

This method provides access to the desired L-isomer with high enantiopurity.

7-Bromo-L-tryptophan

7-Bromo-L-tryptophan stands out due to the availability of a scalable and environmentally friendly fermentative production method.

Fermentative Production Workflow:

cluster_7Br Fermentative Production of 7-Bromo-L-tryptophan Glucose_Ammonium_Bromide Glucose, Ammonium, Sodium Bromide Fermentation Engineered Corynebacterium glutamicum Glucose_Ammonium_Bromide->Fermentation 7-Bromo-L-tryptophan 7-Bromo-L-tryptophan Fermentation->7-Bromo-L-tryptophan Scalable Production

Caption: "Green" and scalable fermentative production of 7-Bromo-L-tryptophan.

Experimental Protocol: Fermentative Production of 7-Bromo-L-tryptophan [2]

  • Strain Engineering: An L-tryptophan producing strain of Corynebacterium glutamicum is engineered to express a halogenase and a flavin reductase.

  • Fermentation: The engineered strain is cultivated in a bioreactor using a defined medium containing glucose, an ammonium source, and sodium bromide. The fermentation can be operated in batch or fed-batch mode to increase product titers.

  • Product Isolation: 7-bromo-L-tryptophan is harvested from the culture broth.

  • Titer: Fed-batch fermentation has been shown to achieve titers of up to 1.2 g/L.[2] This process is highly scalable and avoids the use of hazardous reagents common in chemical synthesis.[2]

Chemoenzymatic synthesis using tryptophan synthase is also possible for 7-bromo-L-tryptophan, though reported yields are more modest compared to the 5-bromo isomer. Chemical synthesis from 7-bromoindole provides another route, albeit with the typical drawbacks of multi-step procedures.

Conclusion

The synthetic accessibility of bromo-tryptophan positional isomers is diverse, with chemoenzymatic and fermentative methods offering significant advantages for specific isomers.

  • For 5-bromo-L-tryptophan , the chemoenzymatic approach using an engineered tryptophan synthase is exceptionally efficient and should be the preferred method.

  • For 7-bromo-L-tryptophan , fermentative production with engineered Corynebacterium glutamicum provides a scalable and environmentally benign route, making it highly attractive for large-scale synthesis.

  • The synthesis of 6-bromo-L-tryptophan is well-established through a chemoenzymatic strategy involving the resolution of a racemic precursor.

  • 4-bromo-L-tryptophan synthesis currently relies more heavily on traditional chemical methods, and further development of biocatalytic routes could significantly improve its accessibility.

This comparative guide provides researchers with the necessary information to make informed decisions about the most appropriate synthetic strategy for obtaining the desired bromo-tryptophan isomer for their research and development activities. The choice of method will ultimately depend on factors such as the desired scale, enantiopurity requirements, and available resources.

References

A Comparative Guide to Peptides Synthesized with N-Fmoc-4-Br-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their physicochemical properties and biological activity. Halogenation of tryptophan residues, in particular, has been shown to influence peptide structure, stability, and receptor-binding affinity.[1] N-Fmoc-4-Br-D-tryptophan is a commercially available building block for solid-phase peptide synthesis (SPPS) that allows for the site-specific incorporation of a brominated D-tryptophan residue. The presence of the bromine atom at the 4-position of the indole ring and the D-configuration of the alpha-carbon can impart unique characteristics to the resulting peptides compared to those containing native L-tryptophan or other modified tryptophan analogs.

This guide provides a comparative overview of the expected properties and synthesis of peptides containing this compound.

Physicochemical Properties of 4-Bromo-D-tryptophan

The introduction of a bromine atom to the tryptophan indole ring is expected to alter several key physicochemical properties:

  • Hydrophobicity: Bromine is a large, polarizable atom that increases the lipophilicity of the tryptophan side chain. This can enhance membrane permeability and hydrophobic interactions with target proteins.[1]

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the hydrogen-bonding capacity of the indole nitrogen.

  • Steric Bulk: The bromine atom adds significant steric bulk to the tryptophan side chain, which can influence peptide conformation and interactions with binding partners.

  • Metabolic Stability: The C-Br bond is generally stable, and the D-amino acid configuration provides resistance to degradation by endogenous proteases.

Hypothetical Comparison of Peptide Properties

This table provides a predictive comparison between a hypothetical peptide containing 4-Br-D-tryptophan and the same peptide sequence with a natural L-tryptophan.

PropertyPeptide with L-TryptophanPeptide with 4-Br-D-TryptophanRationale for Difference
Synthesis Method Standard Fmoc-SPPSStandard Fmoc-SPPSThe synthesis protocol is largely the same, utilizing a modified amino acid building block.
Molecular Weight LowerHigherAddition of a bromine atom (atomic weight ~79.9 amu).
Hydrophobicity (LogP) LowerHigherThe bromo-substituent increases the lipophilicity of the tryptophan side chain.[2]
Proteolytic Stability Susceptible to proteolysisHighly resistant to proteolysisThe D-amino acid configuration prevents recognition by most proteases.
Receptor Binding Affinity Baseline affinityPotentially altered (increased or decreased)Changes in hydrophobicity, steric bulk, and electronic properties can significantly impact binding interactions.
Biological Activity Baseline activityPotentially altered (agonist, antagonist, or no activity)Modifications can lead to changes in conformation and interaction with biological targets, potentially altering or even reversing activity.
Immunogenicity Potentially immunogenicPotentially immunogenic, but may differ from the native peptideThe presence of a non-natural amino acid can alter the peptide's recognition by the immune system.

Experimental Protocols

While specific protocols for peptides containing this compound were not found, the following represents a general and widely used protocol for Fmoc solid-phase peptide synthesis of modified peptides.[3][4][5][6]

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a 20% solution of piperidine in DMF for 5-10 minutes. This step is typically repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.

  • Amino Acid Coupling: The this compound (or any other Fmoc-protected amino acid) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions with sensitive residues like tryptophan.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Visualizations

Fmoc Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow start Start: Swollen Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 repeat Repeat Cycle (n-1 times) wash2->repeat repeat->deprotection Next Amino Acid final_deprotection 5. Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification 7. Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: A flowchart illustrating the key steps in Fmoc solid-phase peptide synthesis.

Logical Relationship of Property Modifications

Property_Modification modification Incorporation of 4-Br-D-Tryptophan physicochem Altered Physicochemical Properties modification->physicochem hydrophobicity Increased Hydrophobicity physicochem->hydrophobicity sterics Increased Steric Bulk physicochem->sterics electronics Modified Electronic Properties physicochem->electronics stability Increased Proteolytic Stability physicochem->stability biological Altered Biological Outcome physicochem->biological binding Modified Receptor Binding biological->binding activity Altered Biological Activity biological->activity immunogenicity Potentially Altered Immunogenicity biological->immunogenicity

Caption: The impact of 4-Br-D-Tryptophan incorporation on peptide properties.

References

Safety Operating Guide

Proper Disposal of N-Fmoc-4-Br-D-tryptophan: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Fmoc-4-Br-D-tryptophan.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.

Required Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand ProtectionWear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable option.
Body ProtectionA lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory ProtectionUnder normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a particle filter respirator is recommended.[1]

Handling Precautions:

  • Avoid generating dust.[2]

  • Ensure adequate ventilation in the work area.[2]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

Disposal Procedures

Proper disposal of this compound is critical to ensure the safety of personnel and the environment. Do not dispose of this chemical down the drain or in regular trash.[2][3]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams. It should be classified as a halogenated organic waste.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and appropriate waste container.

    • The container should be compatible with halogenated organic compounds.

    • Label the container clearly with "Halogenated Organic Waste" and the specific chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

  • Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed chemical waste disposal company.[2] This is the recommended method for surplus and non-recyclable solutions.[2]

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or vials, that are contaminated with this compound should be placed in the same halogenated organic waste container.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For a solid spill, carefully sweep or scoop up the material to avoid creating dust.[2]

  • Collect: Place the spilled material and any contaminated cleaning supplies into a labeled container for hazardous waste disposal.[2][3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety guidelines and a licensed chemical waste disposal service for detailed instructions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.